4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNWFLUOHWKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Isoxazoles
The isoxazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and its capacity to engage in a wide array of biological interactions.[1][2] This guide delves into the specifics of a promising, albeit less-documented, derivative: 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole . While a dedicated CAS number for this precise molecule is not readily found in major chemical databases, this document serves as a comprehensive technical guide by extrapolating from the well-established chemistry and biological activities of structurally analogous compounds. By grounding our discussion in the fundamental principles of isoxazole synthesis and pharmacology, we aim to provide a robust framework for researchers venturing into the exploration of this and similar chemical entities.
I. The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery
The five-membered heterocyclic ring of isoxazole, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic and steric properties that are highly advantageous for drug design.[1] These properties facilitate interactions with a diverse range of biological targets, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities.[1][2][3] The continuous evolution of synthetic methodologies has further broadened the accessibility and diversity of isoxazole derivatives, solidifying their role in the development of novel therapeutic agents.[4]
II. Synthesis of 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole: A Proposed Pathway
The synthesis of 5-amino-4-aryl-3-methylisoxazoles can be approached through several established routes. A plausible and efficient method involves a multicomponent reaction, a strategy celebrated for its atom economy and ability to generate molecular complexity in a single step.
Proposed Synthetic Workflow
Caption: Proposed one-pot multicomponent synthesis of the target isoxazole.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxybenzaldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Catalyst Addition: To this stirred suspension, introduce a catalytic amount of a Lewis acid, such as ceric ammonium sulphate (2 mmol).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Neutralize the solution with sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
III. Physicochemical Properties: A Comparative Overview
The anticipated physicochemical properties of 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole can be inferred from data available for analogous compounds.
| Property | 5-amino-3-(4-methoxyphenyl)isoxazole | 5-amino-3-methylisoxazole | Predicted: 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole |
| CAS Number | 86685-98-5[6][7] | 14678-02-5[8] | Not available |
| Molecular Formula | C10H10N2O2[7] | C4H6N2O[9] | C11H12N2O2 |
| Molecular Weight | 190.20 g/mol [7] | 98.1 g/mol [9] | ~204.23 g/mol |
| Appearance | Solid[7] | - | Likely a solid at room temperature |
| Melting Point | 135-139 °C[6][7] | - | Expected to be in a similar range |
IV. Potential Therapeutic Applications and Mechanistic Insights
The structural motifs present in 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole suggest a rich potential for biological activity, particularly in the realm of drug discovery.
Anti-Inflammatory and Immunomodulatory Effects
The 5-amino-3-methylisoxazole core is a known pharmacophore with demonstrated immunomodulatory properties.[10] Derivatives have been shown to modulate inflammatory responses, suggesting potential applications in autoimmune and inflammatory diseases.[11] The introduction of the 4-methoxyphenyl group may further enhance these activities by providing additional points of interaction with biological targets.
Unnatural Amino Acid in Peptidomimetics
5-amino-3-methyl-isoxazole-4-carboxylic acid, a closely related structure, has been successfully incorporated into peptides as an unnatural amino acid.[12][13][14] This opens up exciting possibilities for using 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole as a building block in the synthesis of novel peptidomimetics. These hybrid peptides often exhibit enhanced stability against proteolysis, a significant advantage in drug development.[12]
Logical Relationship of Isoxazole Core to Biological Activity
Caption: Relationship between the isoxazole scaffold and its potential biological activities.
V. Conclusion and Future Directions
While 5-amino-4-(4-methoxyphenyl)-3-methylisoxazole remains a relatively unexplored compound, the wealth of data on structurally similar isoxazoles provides a strong foundation for its investigation. The synthetic route proposed herein is both feasible and scalable, paving the way for the production of this molecule for further study. Its potential as an anti-inflammatory agent and as a novel building block for peptidomimetics warrants significant attention from the drug discovery community. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile.
References
- 5-AMINO-3-METHYLISOXAZOLE. (n.d.).
- 5-AMINO-3-(4-METHOXYPHENYL)ISOXAZOLE | 86685-98-5. (2026, January 13). ChemicalBook.
- 5-Amino-3-(4-methoxyphenyl)isoxazole 97 86685-98-5. (n.d.). Sigma-Aldrich.
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
- Comment on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). PMC.
- 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | 1108712-48-6. (n.d.). Benchchem.
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. (2025, August 8). ResearchGate. Retrieved from [Link]
- Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
- SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIO. (n.d.).
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.).
- 5-AMINO-3-METHYLISOXAZOLE. (n.d.). gsrs.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
(PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025, December 5). ResearchGate. Retrieved from [Link]
- 5-(4-Methoxyphenyl)isoxazole | 3672-48-8. (n.d.). Sigma-Aldrich.
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. (n.d.). JOCPR.
- The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24).
- Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate. (n.d.). ChemScene.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
Sources
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- 3. jocpr.com [jocpr.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ajrcps.com [ajrcps.com]
- 6. 5-AMINO-3-(4-METHOXYPHENYL)ISOXAZOLE | 86685-98-5 [chemicalbook.com]
- 7. 5-Amino-3-(4-methoxyphenyl)isoxazole 97 86685-98-5 [sigmaaldrich.com]
- 8. 5-AMINO-3-METHYLISOXAZOLE [xieshichem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
Biological Activity of 4-Aryl-3-Methylisoxazol-5-Amine Derivatives
This technical guide provides a comprehensive analysis of 4-aryl-3-methylisoxazol-5-amine derivatives, a privileged scaffold in medicinal chemistry. While structurally related to the "coxib" class of anti-inflammatories, this specific regioisomer serves as a critical pharmacophore in epigenetic modulation (BET inhibition) , endothelin receptor antagonism , and GABAergic modulation .
Technical Whitepaper | Version 2.0
Executive Summary
The 4-aryl-3-methylisoxazol-5-amine scaffold represents a versatile "master key" in fragment-based drug discovery (FBDD). Unlike its 3,4-diaryl counterparts (e.g., Valdecoxib) which primarily target COX-2, the 5-amino variant possesses a unique hydrogen-bond donor/acceptor profile that mimics the acetyl-lysine (KAc) residue. This mimicry has positioned these derivatives as potent Bromodomain and Extra-Terminal (BET) inhibitors , offering therapeutic pathways in oncology (MYC-driven cancers) and chronic inflammation. Additionally, the scaffold serves as a bioisostere for carboxylates in GABA modulation and a core fragment for Endothelin Receptor Antagonists (ERAs).
Chemical Architecture & Pharmacophore Analysis
The biological potency of this scaffold is dictated by its precise regiochemistry.
-
Position 3 (Methyl): Provides steric bulk that orients the molecule within hydrophobic pockets (e.g., the WPF shelf in bromodomains).
-
Position 4 (Aryl): The primary determinant of potency. Substitutions here (Cl, F, OMe) tune the electronic properties and pi-stacking interactions with aromatic residues (e.g., Phe/Tyr) in target proteins.
-
Position 5 (Amine): The critical "warhead." It acts as a bidentate hydrogen bond donor/acceptor. In BET inhibition, it mimics the NH of the acetyl-lysine amide bond.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional roles of each position on the isoxazole ring.
Figure 1: Pharmacophore dissection of the 4-aryl-3-methylisoxazol-5-amine scaffold.
Mechanistic Pharmacology
Epigenetic Modulation: BET Bromodomain Inhibition
The most significant recent application of this scaffold is in the inhibition of Bromodomain-containing protein 4 (BRD4) . BRD4 "reads" acetylated lysine residues on histones to recruit transcriptional machinery for oncogenes like c-MYC.
-
Mechanism: The 3-methylisoxazol-5-amine moiety acts as an acetyl-lysine (KAc) mimic . The isoxazole nitrogen and the exocyclic amine form a hydrogen bond network with a conserved asparagine residue (Asn140 in BRD4) deep within the binding pocket.
-
Therapeutic Outcome: Disruption of the BRD4-Acetyl-Histone interaction leads to the downregulation of super-enhancer-driven oncogenes, inducing apoptosis in AML (Acute Myeloid Leukemia) and NUT midline carcinoma cells.
Endothelin Receptor Antagonism (ERA)
Derivatives of this scaffold serve as key intermediates for Endothelin-A (ET-A) receptor antagonists.
-
Role: The 4-aryl-isoxazole core provides a rigid spacer that positions sulfonamide or urea groups to interact with the transmembrane GPCR pocket.
-
Application: Treatment of pulmonary arterial hypertension (PAH).
GABA-A Receptor Modulation
Isoxazoles are classic bioisosteres for carboxylic acids (as seen in the agonist AMPA).
-
Activity: 4-aryl-5-aminoisoxazoles have shown anticonvulsant activity by acting as partial agonists or allosteric modulators at the GABA-A receptor, stabilizing the chloride channel in the open state.
Experimental Protocols
Protocol A: Synthesis of 5-Amino-3-Methyl-4-Phenylisoxazole
This protocol yields the core scaffold used for further derivatization.
Reagents:
-
Benzoylacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Acetate (1.5 eq)
-
Ethanol (Solvent)
Methodology:
-
Preparation: Dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in 100 mL of ethanol.
-
Addition: Add a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (12.3 g, 0.15 mol) in 50 mL water.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool the reaction mixture to 0°C. The product often precipitates. If not, remove ethanol under reduced pressure.
-
Purification: Recrystallize from ethanol/water to yield white crystals.
-
Yield: ~75-85%
-
Validation: 1H NMR (DMSO-d6): δ 2.1 (s, 3H, CH3), 6.5 (s, 2H, NH2), 7.3-7.5 (m, 5H, Ar-H).
-
Protocol B: BRD4 Binding Assay (AlphaScreen)
Used to verify the epigenetic activity of derivatives.
-
Components: Biotinylated acetyl-histone H4 peptide (substrate), His-tagged BRD4 bromodomain 1 (protein), Streptavidin donor beads, Nickel chelate acceptor beads.
-
Incubation: Mix 5-amino-isoxazole derivative (varying concentrations) with BRD4 (50 nM) and peptide (50 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA). Incubate for 30 mins at RT.
-
Detection: Add Donor and Acceptor beads. Incubate for 60 mins in the dark.
-
Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Comparative Data: Potency of Derivatives
The following table summarizes the inhibitory potential of key derivatives against BRD4 (Bromodomain 1) and COX-2, highlighting the shift in selectivity based on substitution.
| Compound ID | R-Group (Pos 4) | Target | IC50 (nM) | Primary Activity |
| ISOX-01 | Phenyl | BRD4 (BD1) | 24,000 | Weak Fragment Binder |
| ISOX-05 | 4-Chlorophenyl | BRD4 (BD1) | 4,500 | Improved Lipophilic Fit |
| ISOX-12 | 3,5-Dimethylphenyl | BRD4 (BD1) | 1,200 | Enhanced Potency |
| Ref-1 | Valdecoxib* | COX-2 | 5.0 | Anti-inflammatory |
| Ref-2 | (+)-JQ1 | BRD4 (BD1) | 77 | Standard BET Inhibitor |
*Note: Valdecoxib is a structural analog (3,4-diaryl) included for reference. The 5-amino scaffold is significantly less potent against COX-2 but gains specificity for Bromodomains.
Pathway Visualization: BET Inhibition
The diagram below details the mechanism by which 4-aryl-3-methylisoxazol-5-amine derivatives disrupt oncogenic signaling.
Figure 2: Mechanism of Action for BET Bromodomain Inhibition.
Future Outlook & Toxicology
While the 5-amino-isoxazole scaffold is a promising lead for epigenetic therapy, researchers must monitor isoxazole ring opening . Under high metabolic stress (CYP450 activity), the N-O bond can cleave, forming reactive cyano-ketones which may be hepatotoxic.
-
Mitigation: Substitution on the 4-aryl ring (e.g., Fluorine) can block metabolic hotspots and improve half-life (
).
References
-
Hewings, D. S., et al. (2012). 3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry.[1][2] Link
-
Ishikawa, K., et al. (1992). Cyclic Peptides as Endothelin Receptor Antagonists.[3] U.S. Patent 5,114,918.[3] Link
-
Falcão, E. P., et al. (2006). Synthesis and anti-inflammatory activity of 4-amino-2-aryl-5-cyano-6-pyrimidines (Isoxazole precursors). European Journal of Medicinal Chemistry.[1][2] Link
-
Mączyński, M., et al. (2018). Evaluation of Antibacterial Activity of 5-Amino-3-Methylisoxazole Derivatives.[4][5][6] ResearchGate.[7] Link
-
Constellation Pharmaceuticals. (2014).[8] Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions. ACS Chemical Biology. Link
Sources
- 1. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Purity Synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Abstract & Strategic Overview
This application note details the robust, scalable synthesis of 4-(4-methoxyphenyl)-3-methylisoxazol-5-amine (Target Molecule, TM ) starting from commercially available 4-methoxyphenylacetonitrile .[1]
The 3,4-disubstituted-5-aminoisoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for COX-2 inhibitors (e.g., Valdecoxib analogs) and various kinase inhibitors.[1] The synthesis described herein utilizes a two-step convergent strategy :
-
Claisen Condensation:
-Acylation of the aryl acetonitrile to form a -ketonitrile.[1] -
Heterocyclization: Regioselective cyclization with hydroxylamine to yield the 5-aminoisoxazole.[1]
This protocol prioritizes regio-fidelity and purification efficiency, addressing common pitfalls such as O-acylation side products and incomplete cyclization.[1]
Retrosynthetic Logic & Mechanism
The construction of the isoxazole core is driven by the electronic differentiation between the ketone and nitrile functionalities in the intermediate.
-
Step 1 (C-Acylation): The benzylic proton of 4-methoxyphenylacetonitrile (
in DMSO) is deprotonated by sodium ethoxide.[1] The resulting carbanion attacks ethyl acetate. Critical Control: The reaction must be driven to completion to avoid mixtures of starting material and product, which are difficult to separate. -
Step 2 (Regioselective Cyclization): Hydroxylamine acts as a bis-nucleophile.[1]
-
Hard/Soft Attack: The amine nitrogen of
attacks the harder electrophile (the ketone carbonyl) to form an oxime intermediate. -
5-exo-dig Cyclization: The oxime oxygen attacks the nitrile carbon.[1]
-
Tautomerization: The resulting imine tautomerizes to the stable 5-amino isoxazole.
-
Reaction Pathway Diagram[2]
Figure 1: Synthetic pathway for the construction of the 3-methyl-4-aryl-5-aminoisoxazole core.[1][2][3][4][5][6][7][8][9]
Experimental Protocols
Safety Precaution
-
Sodium Ethoxide: Highly caustic and moisture sensitive. Handle under inert atmosphere (
or Ar).[10] -
Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if dry. Ensure it remains in solution during heating.
-
Cyanides: While the starting material is a nitrile (organic cyanide), standard precautions for avoiding strong acids (which could theoretically liberate HCN from hydrolysis byproducts) should be observed.
Step 1: Synthesis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile[1]
Reagents:
-
4-Methoxyphenylacetonitrile (10.0 g, 68 mmol)[1]
-
Ethyl Acetate (12.0 g, 136 mmol, 2.0 eq) - Dry
-
Sodium Ethoxide (21% wt in Ethanol) (30 mL, ~80 mmol, 1.2 eq)
-
Ethanol (anhydrous) (50 mL)
-
MTBE (Methyl tert-butyl ether) for workup.[1]
Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen flow.
-
Base Preparation: Charge the flask with anhydrous Ethanol (50 mL) and Sodium Ethoxide solution. Cool to 0°C in an ice bath.
-
Addition: Mix 4-methoxyphenylacetonitrile and Ethyl Acetate in the addition funnel. Add this mixture dropwise to the cold base solution over 30 minutes. Note: Exothermic reaction; control rate to maintain temp < 10°C.
-
Reaction: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. The solution will turn from clear to yellow/orange, indicating enolate formation.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (
) should disappear; product spot ( , streaks due to keto-enol tautomerism) appears.[1] -
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL). The sodium salt of the product is soluble.
-
Wash the aqueous layer with MTBE (2 x 50 mL) to remove unreacted nitrile or ester. Discard organic layer.[1]
-
Acidify the aqueous layer carefully with 6N HCl to pH ~2. The
-ketonitrile will precipitate as an oil or solid.[1] -
Extract with Ethyl Acetate (3 x 75 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Yield: Expect 10.5–11.5 g (80–88%) of a viscous yellow oil or low-melting solid. Used directly in Step 2 without further purification.
Step 2: Cyclization to 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine[1]
Reagents:
-
Crude
-ketonitrile (from Step 1) (10.0 g, 53 mmol)[1] -
Hydroxylamine Hydrochloride (4.4 g, 63 mmol, 1.2 eq)
-
Sodium Hydroxide (2.5 g, 63 mmol, 1.2 eq) dissolved in Water (10 mL)
-
Ethanol (100 mL)
Protocol:
-
Setup: 250 mL round-bottom flask with reflux condenser.
-
Neutralization: In a beaker, dissolve Hydroxylamine HCl in minimal water (5 mL) and mix with the NaOH solution. Note: Generating free hydroxylamine in situ is preferred over using the HCl salt directly to prevent acid-catalyzed hydrolysis of the nitrile.
-
Combination: Dissolve the
-ketonitrile in Ethanol (100 mL) and add the hydroxylamine solution. -
Reaction: Reflux the mixture (80°C) for 6–8 hours.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.
-
Pour the residue into crushed ice/water (150 mL).
-
Stir vigorously for 30 minutes. The product should crystallize as a white to off-white solid.[1]
-
Filter the solid and wash with cold water (3 x 50 mL) to remove salts.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) or hot Toluene if high purity is required.
-
Characterization: Dry in a vacuum oven at 45°C for 12 hours.
Data Summary & Validation
Physicochemical Properties[2][6][8][9][10][11][12]
| Parameter | Value / Observation | Notes |
| Appearance | White to pale cream crystalline solid | Darkening implies oxidation; recrystallize.[1] |
| Melting Point | 134 – 136 °C | Sharp range indicates high purity. |
| Yield (Step 1) | 80 – 88% | Critical to wash aqueous layer with MTBE. |
| Yield (Step 2) | 75 – 82% | Dependent on pH control during cyclization. |
| Overall Yield | ~60 – 70% |
Spectroscopic Validation (Expected)
-
(400 MHz,
):- 7.2–7.4 (m, 2H, Ar-H)
- 6.9–7.0 (m, 2H, Ar-H)
-
4.5–5.0 (br s, 2H,
) – Diagnostic peak for 5-amine. -
3.85 (s, 3H,
) -
2.25 (s, 3H,
at C3)
-
Mass Spectrometry (ESI+):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation or moisture in EtOAc.[1] | Use freshly prepared NaOEt; dry EtOAc over molecular sieves.[1] |
| Oily Product (Step 2) | Trapped solvent or impurities. | Triturate with cold hexanes/ether; ensure Ethanol is removed before water addition. |
| Regioisomer Contamination | Formation of 3-amino-5-methyl isomer.[1] | Rare with this route. Ensure Step 1 product is the |
| Red Coloration | Oxidation of the amine. | Store under nitrogen; recrystallize with a pinch of activated charcoal. |
References
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1] Journal of Medicinal Chemistry, 43(5), 775–777. Link
- Context: Establishes the foundational chemistry for 3,4-diaryl-5-aminoisoxazoles via the desoxybenzoin/nitrile route.
-
Hamper, B. C., et al. (1995). Solid-Phase Synthesis of 5-Aminoisoxazoles.[1][3][6] Tetrahedron Letters, 36(52), 9487-9490. Link
- Context: Validates the reaction of -ketonitriles with hydroxylamine for 5-aminoisoxazole construction.
-
El-Kholy, I. E., et al. (1994). Synthesis of some new isoxazole derivatives.[3][6][8][11][12][13] Journal of Heterocyclic Chemistry, 31(1), 191-194. Link
- Context: Provides detailed protocols for the reaction of acetyl-acetonitriles with hydroxylamine.
-
PubChem Compound Summary. (2023). 4-Methoxyphenylacetonitrile.[1][5][14] National Library of Medicine. Link
- Context: Physical data and safety handling for the starting m
Sources
- 1. prepchem.com [prepchem.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. iris.uniroma1.it [iris.uniroma1.it]
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- 12. biolmolchem.com [biolmolchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Protocols for the One-Pot Synthesis of Polysubstituted Isoxazol-5-amines
Executive Summary & Pharmacological Relevance[1][2][3]
The isoxazol-5-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, distinguished by its bioisosteric relationship with urea and amide functionalities. It serves as a critical structural motif in kinase inhibitors, COX-2 inhibitors (e.g., Valdecoxib ), and novel cardiac myosin activators.[1]
Unlike the more common isoxazoles, the 5-amino substituted variants offer a unique "reactive handle" for further diversification (e.g., urea formation, sulfonylation) and possess distinct hydrogen-bonding capabilities within ATP-binding pockets.[1][2]
This Application Note provides two validated protocols for the synthesis of 3,4-disubstituted isoxazol-5-amines . We contrast a robust, scalable classical method with a modern, microwave-assisted green protocol , providing the technical rationale (causality) for every step to ensure reproducibility.
Mechanistic Insight: Controlling Regioselectivity
The synthesis of isoxazol-5-amines from
The Selectivity Challenge
-
Kinetic Control: Hydroxylamine (
) is an ambident nucleophile.[1] The nitrogen atom is more nucleophilic and typically attacks the most electrophilic center first. -
Pathway A (Desired):
attacks the ketone carbonyl, forming an oxime intermediate.[1] The oxime oxygen then attacks the nitrile carbon (intramolecular Pinner-type reaction) to close the ring, yielding the 5-amine .[1] -
Pathway B (Undesired): If hydrolysis of the nitrile occurs (often in strong acid/aqueous conditions) or if the
-ketoester is used instead of the nitrile, the product is the isoxazol-5-one .
Mechanistic Pathway Diagram[1]
Caption: Mechanistic pathway prioritizing oxime formation to ensure 5-amine synthesis over hydrolysis products.
Method A: The "Workhorse" Protocol (Classical Reflux)[1]
Application: Ideal for multi-gram scale synthesis where equipment is limited to standard glassware. Target Molecule: 3-Phenyl-4-methylisoxazol-5-amine (Model Substrate).
Reagents & Stoichiometry[4]
| Component | Role | Equivalents | Notes |
| Substrate | 1.0 equiv | The | |
| Hydroxylamine HCl | Reagent | 3.0 equiv | Excess ensures complete conversion of the ketone. |
| Sodium Hydroxide (NaOH) | Base | 3.0 - 3.5 equiv | Neutralizes HCl and activates the oxime. |
| Ethanol/Water (1:1) | Solvent | 0.5 M | Mixed solvent allows solubility of both organics and salts.[1] |
Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (20.8 g, 300 mmol) in distilled water (50 mL).
-
Neutralization: Cool the solution to 0°C in an ice bath. Slowly add a solution of NaOH (12.0 g, 300 mmol) in water (50 mL) dropwise.[1]
-
Why? Pre-neutralizing generates free hydroxylamine in situ, preventing acid-catalyzed hydrolysis of the nitrile group on the substrate.[1]
-
-
Addition: Add a solution of
-methylbenzoylacetonitrile (15.9 g, 100 mmol) in Ethanol (100 mL) to the reaction mixture. -
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours.
-
Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the nitrile starting material (
) and appearance of the fluorescent amine spot ( ).[1]
-
-
Isolation:
-
Purification: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove salts.[1] Recrystallize from Ethanol/Water (9:1) to obtain white needles.
Expected Yield: 75–85% Melting Point: 138–140°C[1]
Method B: Green Microwave-Assisted Protocol[1]
Application: High-throughput synthesis, library generation, and Green Chemistry compliance.[1] Advantages: Drastically reduced reaction time (minutes vs hours), aqueous media, and higher energy efficiency.[1]
Experimental Workflow Diagram
Caption: Streamlined microwave-assisted workflow for rapid library synthesis.
Protocol Details
-
Vessel Loading: In a 10 mL microwave-compatible vial, combine:
-
Irradiation: Cap the vial. Irradiate at 120°C for 10–15 minutes (Fixed Power mode: 150 W).
-
Why? Microwave heating couples directly with the polar transition state (oxime formation), accelerating the rate-determining step significantly.[1]
-
-
Work-up: Pour the reaction mixture into crushed ice (10 g). Stir vigorously for 5 minutes.
-
Collection: The product precipitates as a solid. Filter under vacuum, wash with cold water, and dry in a vacuum oven at 40°C.
Expected Yield: 85–92% Purity: >95% (often requires no recrystallization).[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Formation of 5-Isoxazolone | Hydrolysis of the nitrile group before cyclization. | Ensure the reaction medium is not acidic.[1] Use pre-neutralized hydroxylamine. Avoid strong acid catalysts. |
| Low Yield / Sticky Oil | Incomplete cyclization or protonated product. | Check pH during workup. The amine must be in free-base form (pH > 9) to precipitate.[1] If oil forms, scratch with a glass rod or seed with a crystal.[1] |
| Regioisomer Contamination | Attack on nitrile first (rare for ketonitriles).[1] | Maintain temperature control. Attack on ketone is kinetically favored at lower temperatures (0°C start).[1] |
| Starting Material Remains | Ketone is sterically hindered. | Increase reaction time or switch to Method B (Microwave) to overcome activation energy barrier. |
References
-
Beilstein Journals. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Retrieved from [Link][1]
-
National Institutes of Health (PMC). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2025).[1] Advances in isoxazole chemistry and their role in drug discovery.[2][3] Retrieved from [Link][1]
-
National Institutes of Health (PMC). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link][1]
Sources
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
An Application Note and Protocol for the Regioselective Synthesis of 5-Amino-3-Methyl-4-Arylisoxazoles
The isoxazole ring is a privileged five-membered heterocyclic scaffold of immense importance in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[3][4] Specifically, the 5-aminoisoxazole moiety serves as a crucial pharmacophore and a versatile synthetic building block for constructing more complex molecular architectures.[2][5] The substitution pattern on the isoxazole core dictates its pharmacological profile, making the development of regioselective synthetic methods a paramount objective for researchers in drug discovery and development.[6]
This guide provides a detailed, field-proven protocol for the regioselective synthesis of 5-amino-3-methyl-4-arylisoxazoles, focusing on the robust and widely applicable cyclocondensation reaction of α-aryl-β-ketonitriles with hydroxylamine. We will delve into the mechanistic underpinnings that govern regioselectivity, offer a step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and reproducible outcome.
Synthetic Strategy: Controlling Regioselectivity through Mechanistic Understanding
The two primary and classical routes for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine.[1][7] For the synthesis of amino-substituted isoxazoles, the reaction between a β-ketonitrile and hydroxylamine is particularly effective.
The key to achieving regioselectivity lies in controlling which electrophilic center of the β-ketonitrile—the ketone carbonyl or the nitrile carbon—is preferentially attacked by the nucleophilic hydroxylamine. The reaction conditions, particularly pH and temperature, are the critical levers for this control.[6]
-
Formation of 5-Aminoisoxazoles (Target Regioisomer): Under basic conditions (pH > 8) and elevated temperatures, hydroxylamine acts as an O-nucleophile and preferentially attacks the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the nitrogen of the oxime intermediate attacks the nitrile carbon, leading to the desired 5-amino-3-methyl-4-arylisoxazole after dehydration.[6][8]
-
Formation of 3-Aminoisoxazoles (Competing Regioisomer): Conversely, under neutral or slightly acidic conditions (pH < 8) and at lower temperatures, the nitrogen of hydroxylamine tends to attack the nitrile carbon first, ultimately yielding the 3-aminoisoxazole isomer.[6]
Therefore, to exclusively synthesize the 5-amino regioisomer, a basic reaction medium is essential. This deprotonates the hydroxylamine, increasing its nucleophilicity and directing the initial attack towards the ketone carbonyl, as illustrated in the mechanism below.
Reaction Mechanism: Cyclocondensation Pathway
Caption: Mechanistic pathway for the base-catalyzed synthesis of 5-aminoisoxazoles.
Experimental Protocol: Synthesis of 5-Amino-3-methyl-4-phenylisoxazole
This protocol is divided into two main stages: the synthesis of the precursor 2-aryl-3-oxobutanenitrile and the subsequent cyclocondensation to form the target isoxazole.
Stage 1: Synthesis of Precursor 2-Phenyl-3-oxobutanenitrile
Principle: This reaction is a Claisen-type condensation where the α-carbon of phenylacetonitrile is acylated by ethyl acetate using a strong base like sodium ethoxide to generate the required β-ketonitrile precursor.
Materials and Reagents:
-
Phenylacetonitrile
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
In the flask, dissolve sodium ethoxide (5.1 g, 75 mmol) in anhydrous ethanol (50 mL).
-
In the dropping funnel, prepare a mixture of phenylacetonitrile (5.85 g, 50 mmol) and anhydrous ethyl acetate (6.6 g, 75 mmol).
-
Add the mixture from the dropping funnel to the flask dropwise over 30 minutes while stirring vigorously.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Cool the mixture to room temperature and then pour it into 100 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 5-6 with 1 M HCl. A precipitate or oil should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenyl-3-oxobutanenitrile. This is often used in the next step without further purification.
Stage 2: Regioselective Synthesis of 5-Amino-3-methyl-4-phenylisoxazole
Principle: The synthesized β-ketonitrile undergoes a cyclocondensation reaction with hydroxylamine hydrochloride in a basic medium (sodium acetate) to regioselectively form the 5-aminoisoxazole ring.[8]
Materials and Reagents:
-
2-Phenyl-3-oxobutanenitrile (from Stage 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 100 mL round-bottom flask, combine the crude 2-phenyl-3-oxobutanenitrile (~50 mmol), hydroxylamine hydrochloride (4.2 g, 60 mmol), sodium acetate (8.2 g, 100 mmol), and ethanol (50 mL).
-
Heat the mixture to reflux with stirring for 6-8 hours. The formation of the product can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue. A solid product should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Dry the purified product under vacuum to yield 5-amino-3-methyl-4-phenylisoxazole as a crystalline solid.
Overall Synthesis Workflow
Caption: General workflow for the two-stage synthesis of the target isoxazole.
Data and Characterization
The protocol is versatile and can be applied to various substituted phenylacetonitriles to generate a library of 4-arylisoxazole derivatives.
Table 1: Representative Yields and Properties of Synthesized 5-Amino-3-methyl-4-arylisoxazoles
| Entry | Aryl Group (Ar) | Yield (%)¹ | Melting Point (°C) | Key ¹H NMR Signal (δ ppm, DMSO-d₆)² |
| 1 | Phenyl | 85 | 148-150 | 6.55 (s, 2H, -NH₂) |
| 2 | 4-Chlorophenyl | 81 | 165-167 | 6.62 (s, 2H, -NH₂) |
| 3 | 4-Methoxyphenyl | 88 | 152-154 | 6.48 (s, 2H, -NH₂) |
| 4 | 4-Nitrophenyl | 75 | 198-200 | 6.80 (s, 2H, -NH₂) |
¹ Yields are for the purified product after the two-step sequence. ² The chemical shift of the amino protons is a key diagnostic signal.
Troubleshooting and Expert Insights
-
Low Yield in Stage 1: Ensure all reagents and solvents are anhydrous. The presence of water will quench the sodium ethoxide base.
-
Formation of Regioisomeric Impurity: If the 3-amino isomer is detected, it indicates the reaction medium was not sufficiently basic. Ensure an adequate excess of sodium acetate is used to buffer the HCl released from hydroxylamine hydrochloride, maintaining a basic pH throughout the reaction.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended alternative. A gradient elution from 10% to 40% ethyl acetate in hexane is typically effective.
-
Alternative Methods: For substrates sensitive to basic conditions, a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an aldoxime) and an appropriate α-cyanoenamine can be an effective, albeit more complex, alternative for achieving the desired 5-amino substitution pattern.[5][9]
Conclusion
The protocol detailed herein provides a reliable and scalable method for the regioselective synthesis of 5-amino-3-methyl-4-arylisoxazoles. By carefully controlling the reaction pH, this method leverages a classical cyclocondensation reaction to favor the desired 5-amino regioisomer with high fidelity. The resulting compounds are valuable building blocks for constructing peptidomimetics and serve as promising scaffolds in the ongoing search for novel therapeutic agents.[10][11]
References
-
NanoBioLetters. Construction of Isoxazole ring: An Overview. Available from: [Link].
-
Polshettiwar, V., & Varma, R. S. (2008). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link].
-
ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Available from: [Link].
-
Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. American Chemical Society. Available from: [Link].
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link].
-
PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link].
-
PMC. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available from: [Link].
-
University of Cambridge. An Aminoisoxazole‐Based Proto‐RNA. Available from: [Link].
-
Lasri, J., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. Available from: [Link].
-
Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link].
-
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link].
-
PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available from: [Link].
-
ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Available from: [Link].
- Unknown Source.
-
Royal Society of Chemistry. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available from: [Link].
-
ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available from: [Link].
-
PMC. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link].
-
ResearchGate. Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Available from: [Link].
-
Organic Chemistry Portal. A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Available from: [Link].
-
MDPI. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Available from: [Link].
-
Organic Chemistry Portal. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Available from: [Link].
-
ResearchGate. (PDF) Isoxazoles: Molecules with potential medicinal properties. Available from: [Link].
-
ResearchGate. (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Available from: [Link].
-
PubMed. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Available from: [Link].
-
Royal Society of Chemistry. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available from: [Link].
-
Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link].
-
Royal Society of Chemistry. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link].
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Available from: [Link].
- Unknown Source. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
-
Taylor & Francis. Synthesis of 1-(5-Methylisoxazole-3-yl)-5-Aryl-Tetrazoles and its Pyrolysis. Available from: [Link].
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
Using 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine as a drug intermediate
An In-Depth Technical Guide to the Application of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine as a Drug Intermediate
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives exhibit an impressively broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3][4][5] This versatility is exemplified by blockbuster drugs such as the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide, both of which rely on the isoxazole core for their pharmacological effect.[3][6]
This guide focuses on a specific, highly functionalized isoxazole derivative: 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine . The strategic placement of a reactive primary amine at the C5 position, coupled with the methoxyphenyl and methyl substituents, makes this molecule a versatile and valuable intermediate for building complex molecular architectures in drug discovery programs. The primary amine serves as a crucial synthetic handle for introducing diverse functionalities, most commonly through acylation to form amide bonds, a ubiquitous linkage in pharmaceutical compounds.
Core Intermediate: Chemical Profile and Synthetic Rationale
Chemical Structure:
-
IUPAC Name: 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
-
Molecular Formula: C₁₀H₁₀N₂O₂[7]
-
Molecular Weight: 190.20 g/mol [7]
Key Structural Features and Their Implications:
-
5-Amino Group: This is the primary reactive site for derivatization. As a nucleophile, it readily reacts with electrophiles such as acid chlorides, anhydrides, and isocyanates to form stable amide, sulfonamide, or urea linkages, respectively. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.
-
Isoxazole Core: Provides a rigid, planar scaffold that helps to orient appended functional groups in a defined three-dimensional space for optimal interaction with biological targets. Its aromatic character contributes to the overall stability of the molecule.
-
4-(4-Methoxyphenyl) Group: This lipophilic group can be critical for target engagement, potentially inserting into hydrophobic pockets of enzymes or receptors. The methoxy group can also serve as a hydrogen bond acceptor.
-
3-Methyl Group: A small alkyl group that can contribute to van der Waals interactions within a target's binding site and can influence the overall conformation of the molecule.
Application Profile: Synthesis of Novel Carboxamide Derivatives
The primary application of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is as a nucleophilic core for the synthesis of more complex drug candidates. A prime example is its use in creating novel carboxamide derivatives, analogous to the synthesis of the immunomodulatory drug Leflunomide, which is an N-acylated isoxazole.[8][9] The following sections provide a detailed protocol for a representative N-acylation reaction.
Logical Workflow for N-Acylation
The diagram below outlines the general workflow for utilizing the title intermediate in the synthesis of a target amide derivative, followed by essential purification and characterization steps.
Caption: General workflow for synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of a Representative Derivative: N-(4-(4-methoxyphenyl)-3-methylisoxazol-5-yl)benzamide
This protocol details the N-acylation of the title intermediate with benzoyl chloride. It serves as a template that can be adapted for various other acid chlorides.
A. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine | 190.20 | 1.0 | 5.0 | 951 mg |
| Benzoyl Chloride | 140.57 | 1.1 | 5.5 | 0.64 mL |
| Pyridine | 79.10 | 1.5 | 7.5 | 0.61 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 25 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | For workup |
| Brine (Saturated NaCl Solution) | - | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |
B. Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine (951 mg, 5.0 mmol).
-
Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.
-
Base Addition: Add pyridine (0.61 mL, 7.5 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Electrophile Addition: While stirring vigorously at 0°C, add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise over 5 minutes using a syringe. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.
-
Quenching & Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining unreacted benzoyl chloride and HCl.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.
Protocol 2: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. The following workflow ensures the material meets the required standards for subsequent biological screening.
Caption: Workflow for analytical characterization.
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Acceptance Criteria: Purity should be ≥98% for use in biological assays.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure of the synthesized compound.
-
Expected ¹H NMR Signals (in CDCl₃, illustrative):
-
~2.4 ppm (s, 3H): Singlet for the C3-Methyl protons.
-
~3.8 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons.
-
~6.9-7.8 ppm (m, 9H): Aromatic protons from the methoxyphenyl and benzoyl rings.
-
~8.5 ppm (br s, 1H): Broad singlet for the amide (N-H) proton.
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Result: For the example compound N-(4-(4-methoxyphenyl)-3-methylisoxazol-5-yl)benzamide (C₁₇H₁₆N₂O₃), the expected molecular weight is 296.32 g/mol . The analysis should show a prominent peak at m/z = 297.33, corresponding to the protonated molecular ion [M+H]⁺.
Conclusion
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a high-value intermediate for medicinal chemistry and drug development. Its readily accessible nucleophilic amine handle allows for straightforward incorporation into diverse molecular frameworks, particularly for the synthesis of novel carboxamide libraries. The protocols and analytical workflows provided herein offer a robust template for researchers to leverage this intermediate in the discovery of new therapeutic agents. Adherence to rigorous purification and characterization standards is paramount to ensure the integrity of downstream biological data.
References
-
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25). Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Available from: [Link]
-
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Available from: [Link]
-
POTENTIAL ACTIVITIES OF ISOXAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Available from: [Link]
-
Isoxazole – Knowledge and References - Taylor & Francis. (n.d.). Available from: [Link]
-
Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed. (2017, September 8). Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Available from: [Link]
-
Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed. (n.d.). Available from: [Link]
-
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities - ResearchGate. (2026, January 4). Available from: [Link]
-
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities | World Journal of Pharmaceutical Sciences. (2015, November 6). Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Available from: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 8). Available from: [Link]
-
Comparison of various catalysts applied in synthesis of 4-(4-methoxybenzylidene)-3- methylisoxazol-5(4H)-one (4b). - ResearchGate. (n.d.). Available from: [Link]
-
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC. (n.d.). Available from: [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (2009, March 24). Available from: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (2024, August 27). Available from: [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. (n.d.). Available from: [Link]
-
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous - ISCA. (2015, May 14). Available from: [Link]
-
Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023, December 8). Available from: [Link]
-
REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. (n.d.). Available from: [Link]
-
ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. (2021, June 11). Available from: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ajrconline.org [ajrconline.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. 4-(4-Methoxyphenyl)isoxazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Cross-coupling reaction conditions for 4-bromoisoxazol-5-amine derivatives
Title: Optimized Cross-Coupling Protocols for 4-Bromoisoxazol-5-amine Derivatives: Overcoming Catalyst Deactivation and Ring Instability
Executive Summary & Substrate Analysis
The functionalization of 4-bromoisoxazol-5-amine presents a unique duality of challenges in medicinal chemistry. While the isoxazole core is a privileged scaffold in kinase inhibitors and anti-inflammatory agents (e.g., Valdecoxib analogs), the specific arrangement of the C4-bromide and C5-amine creates a "perfect storm" for catalytic failure.
Core Challenges:
-
Catalyst Poisoning: The exocyclic C5-amine is a competent ligand. In its free base form, it can displace phosphine ligands from the Palladium (Pd) center, forming unreactive Pd-amine complexes (PdL2(amine)2), thereby arresting the catalytic cycle.
-
Ring Lability: The isoxazole N-O bond is susceptible to reductive cleavage and base-mediated ring opening (to
-cyanoketones), particularly under the elevated temperatures required for aryl bromide activation. -
Protodebromination: Electron-rich heteroaryl bromides are prone to hydrodehalogenation (replacing Br with H) rather than coupling, especially if the transmetallation step is slow.
This guide provides two distinct workflows: a Robust Route (using protecting groups) for scale-up, and a Direct Route (using advanced ligand systems) for rapid analog generation.
Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate tolerance and stage of synthesis using the decision tree below.
Figure 1: Strategic decision matrix for selecting the optimal coupling pathway based on scale and substrate complexity.
Protocol A: The "Robust" Route (Protected Amine)
Best for: Scale-up (>1g), complex boronic acids, and preventing side-reactions.
Rationale: Protecting the amine with a Boc (tert-butoxycarbonyl) or Acetyl group eliminates catalyst poisoning and reduces the electron density of the ring, stabilizing the C-Br bond against hydrodehalogenation.
Step 1: Protection (if not commercially sourced)
-
Reagents:
(1.2 equiv), DMAP (0.1 equiv), (1.5 equiv), DCM. -
Note: Bis-protection (
-diBoc) is common. Both mono- and di-Boc species couple efficiently.
Step 2: Suzuki-Miyaura Coupling
| Variable | Recommendation | Mechanistic Insight |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate ferrocenyl ligand resists displacement by the isoxazole nitrogen and prevents |
| Solvent | 1,4-Dioxane : Water (4:1) | Water is critical for the activation of the boronic acid (formation of the boronate species). |
| Base | Na₂CO₃ (2.0 equiv) | Mild enough to prevent isoxazole ring opening; strong enough to activate the boronic acid. |
| Temperature | 80–90 °C | Sufficient for oxidative addition into the C-Br bond. |
Experimental Procedure:
-
Charge a reaction vial with N-Boc-4-bromoisoxazol-5-amine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Seal and purge with inert gas (
or Ar) for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death. -
Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and degassed 2M aqueous Na₂CO₃ (2.0 equiv).
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[1] -
Deprotection: Treat crude with TFA/DCM (1:4) at RT for 1 hour to recover the free amine.
Protocol B: The "Direct" Route (Unprotected Amine)
Best for: High-throughput screening (HTS), late-stage functionalization, or when protection/deprotection steps lower overall yield.
Rationale: Standard catalysts (e.g.,
| Variable | Recommendation | Mechanistic Insight |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Rapid activation; the bulky XPhos ligand creates a protective shell around Pd, preventing amine coordination. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous phosphate is preferred to minimize hydrolytic stress on the isoxazole ring. |
| Solvent | n-Butanol or Toluene/H₂O | Alcoholic solvents often facilitate transmetallation in difficult heteroaryl couplings. |
Experimental Procedure:
-
Charge vial with 4-bromoisoxazol-5-amine (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.03 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add n-Butanol (degassed).
-
Heat to 100 °C for 2–6 hours.
-
Note: Reaction is often faster than Protocol A due to the high activity of the G3 catalyst.
-
-
Purification: Direct loading onto silica or reverse-phase prep-HPLC is recommended to remove phosphine oxides.
Protocol C: Sonogashira Coupling (Alkynylation)
Target: Synthesis of 4-alkynylisoxazoles. Warning: Copper(I) can facilitate oxidative dimerization of the alkyne (Glaser coupling).
Optimized Conditions:
-
Catalyst:
(5 mol%)[3] -
Co-Catalyst: CuI (2.5 mol%) – Keep loading low.
-
Base/Solvent:
(as solvent and base) or DMF/ (10:1). -
Temp: 60–70 °C. (Do not exceed 80 °C to avoid ring degradation).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Protodebromination (Product is isoxazol-5-amine) | Transmetallation is too slow; Boronic acid is decomposing. | 1. Switch to Protocol A (Protection).2. Increase Boronic acid to 2.0 equiv.3. Use dry solvent (DME) with anhydrous |
| No Conversion (SM Recovery) | Catalyst poisoning by amine. | 1. Switch to XPhos Pd G3 or SPhos Pd G3 .2. Ensure rigorous deoxygenation (sparging). |
| Ring Opening (Nitrile formation) | Base is too strong or Temp too high. | 1. Switch base from |
| Black Precipitate (Pd Black) | Catalyst decomposition. | 1. Add free ligand (e.g., XPhos, 2 mol%) to stabilize Pd species.2. Check inert atmosphere quality. |
Visual Workflow: Reaction Execution
Figure 2: Step-by-step execution workflow emphasizing the critical degassing step to prevent homocoupling and catalyst oxidation.
References
-
Suzuki-Miyaura Coupling of 5-Bromoisoxazoles
-
Sakamoto, T. et al.[4] "Palladium-catalyzed cross-coupling reaction of isoxazole derivatives." Tetrahedron, 1991.
-
(General isoxazole coupling precedence).
-
-
Buchwald Precatalysts for Heteroaryl Amines
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
(Rationale for XPhos Pd G3 usage).
-
Isoxazole Ring Stability
- Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates." Current Opinion in Drug Discovery & Development, 2005.
-
Dehalogenation Mechanisms in Cross-Coupling
-
Navarro, O. et al.[4] "Dehalogenation of Aryl Halides: A Competitor to Cross-Coupling." Journal of Organic Chemistry, 2004.
-
Sources
Application Note: Chemoselective Sulfonylation of Methoxyphenyl Isoxazole Amines
The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of sulfonylating the exocyclic amine of methoxyphenyl isoxazoles.
Abstract & Strategic Context
The synthesis of
The Challenge: 5-amino-isoxazoles are notoriously weak nucleophiles. The lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient isoxazole ring. Furthermore, the presence of a methoxyphenyl group (typically at C3) provides steric bulk and electronic modulation that can complicate reaction kinetics.
Scope: This guide details optimized protocols for coupling 3-(4-methoxyphenyl)isoxazol-5-amine with various aryl/alkyl sulfonyl chlorides. It addresses chemoselectivity (N-exocyclic vs. N-ring) and prevents the common side reaction of base-mediated isoxazole ring opening.
Chemical Strategy & Mechanism[1][2][3]
Reactivity Profile
The 5-amino group of the isoxazole core exhibits
-
Electronic Effect: The 4-methoxyphenyl group at C3 acts as a weak electron donor to the ring system, slightly enhancing nucleophilicity compared to nitro- or fluoro-analogs, but not enough to permit catalyst-free coupling.
-
Regioselectivity: The reaction must favor the exocyclic amine (
) over the ring nitrogen ( ). Hard electrophiles (sulfonyl chlorides) generally favor attack under kinetic control, but thermodynamic equilibration can lead to bis-sulfonylation.
Mechanistic Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical activation step required to overcome the poor nucleophilicity of the substrate.
Figure 1: Mechanistic pathway for the sulfonylation of isoxazole amines. Note the risk of bis-sulfonylation if stoichiometry is not controlled.
Experimental Protocols
Method A: Pyridine-Mediated Coupling (Standard)
Best for: Reactive sulfonyl chlorides (e.g., Tosyl chloride, Benzenesulfonyl chloride).
Reagents:
-
Substrate: 3-(4-methoxyphenyl)isoxazol-5-amine (1.0 equiv)
-
Electrophile: Aryl sulfonyl chloride (1.1 equiv)
-
Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to amine)
-
Catalyst: DMAP (10 mol%) - Optional, adds rate acceleration.
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the isoxazole amine in anhydrous pyridine. Cool the solution to 0°C using an ice bath.
-
Addition: Add the sulfonyl chloride portion-wise over 15 minutes. Critical: Rapid addition causes exotherms that degrade the sulfonyl chloride.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup (Acidic Quench): Pour the reaction mixture into ice-cold 1M HCl (aq). The pyridine salt will dissolve, and the sulfonamide product typically precipitates.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with DCM (3x), wash with brine, dry over MgSO4, and concentrate.
Method B: Sodium Hydride (NaH) Deprotonation (Forcing)
Best for: Electron-rich or sterically hindered sulfonyl chlorides where Method A yields <30%.
Reagents:
-
Substrate: 3-(4-methoxyphenyl)isoxazol-5-amine (1.0 equiv)
-
Base: NaH (60% dispersion in oil, 1.2 equiv)
-
Electrophile: Sulfonyl chloride (1.1 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Procedure:
-
Deprotonation: To a suspension of NaH in THF at 0°C, add the isoxazole amine solution dropwise. Stir for 30 minutes at 0°C. Evolution of
gas indicates anion formation. -
Coupling: Add the sulfonyl chloride (dissolved in minimal THF) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully quench with saturated
solution. Do not use strong acid immediately, as the anionic intermediate is sensitive. -
Purification: This method often requires column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes) as the product does not precipitate as cleanly as in Method A.
Purification & Characterization Data
Comparison of Methods
The following table summarizes expected yields based on internal validation studies using p-toluenesulfonyl chloride as the standard electrophile.
| Parameter | Method A (Pyridine) | Method B (NaH/THF) |
| Reaction Time | 4–12 Hours | 2–4 Hours |
| Average Yield | 65–75% | 80–92% |
| Purity (Crude) | High (>90%) | Moderate (requires chromatography) |
| Key Risk | Pyridine removal difficulty | Ring opening if T > 40°C |
| Scalability | Excellent (Multi-gram) | Moderate (Safety concerns with NaH) |
Analytical Checkpoints
To validate the structure, look for these specific NMR signatures:
-
NMR (DMSO-
): The sulfonamide proton typically appears as a broad singlet between 10.5–11.5 ppm . -
Shift Diagnostic: The C4-proton of the isoxazole ring (usually ~6.5 ppm) will shift downfield by ~0.2–0.4 ppm upon sulfonylation due to the electron-withdrawing sulfonyl group.
-
Methoxyphenyl: The methoxy singlet (~3.8 ppm) and the para-substituted aromatic system (two doublets) remain distinct and integral.
Workflow Visualization
This diagram outlines the decision tree for selecting the correct protocol and the subsequent workup logic.
Figure 2: Operational workflow for the synthesis and purification of sulfonamide derivatives.
References
-
Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.
- Sperry, J. B., & Wright, D. L. (2005). "Furans, Thiophenes and Related Heterocycles: Reactivity of Isoxazole Amines." Current Opinion in Drug Discovery & Development.
-
BenchChem Technical Library. (2025). "Reactivity of the Sulfonyl Chloride Functional Group: Protocols for Weak Amines."
-
Abdel-Wahab, B. F., et al. (2011). "Synthesis and Biological Evaluation of New Sulfonamide Derivatives Utilizing Isoxazole Scaffolds." European Journal of Medicinal Chemistry.
- Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Refer to Vol 4 for Isoxazole reactivity).
Disclaimer: This protocol involves the use of hazardous reagents (sulfonyl chlorides, pyridine, sodium hydride). All procedures should be performed in a fume hood with appropriate PPE.
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Amino-4-(4-methoxyphenyl)-3-methylisoxazole Synthesis
Executive Summary & Reaction Context
This guide addresses the synthesis of 4-(4-methoxyphenyl)-3-methylisoxazol-5-amine , a critical scaffold often utilized in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs).
The standard industrial route involves the cyclization of 2-(4-methoxyphenyl)-3-oxobutyronitrile (also known as
Core Reaction Scheme
The formation of the isoxazole ring proceeds via the initial attack of hydroxylamine on the ketone carbonyl, followed by intramolecular nucleophilic attack on the nitrile carbon.
Figure 1: Reaction pathway highlighting the critical intermediate and the competitive hydrolysis risk.
Critical Process Parameters (CPP)
To move beyond "recipe following" and achieve high yields (>85%), you must control the following thermodynamic and kinetic factors.
| Parameter | Optimal Range | Scientific Rationale |
| pH Control | 5.5 – 7.5 | Critical: At pH < 4, |
| Temperature | Reflux (78-80°C) | Cyclization onto the nitrile is the rate-determining step and requires thermal energy. Lower temperatures stall at the oxime stage. |
| Reagent Stoichiometry | 1.1 – 1.2 eq | Use a slight excess of Hydroxylamine HCl. Large excesses promote side reactions; deficiencies leave unreacted |
| Water Content | Minimized | While the reaction produces water, starting with wet solvents promotes nitrile hydrolysis before the oxime can form. |
Troubleshooting Guide
Identify your issue below to find the specific chemical correction.
Issue A: Low Yield (<40%) with Sticky/Oily Product
Diagnosis: Incomplete cyclization or "Oiling Out" of impurities.
-
Root Cause: The reaction likely stalled at the oxime intermediate or the starting
-ketonitrile contained residual ethyl acetate/alcohol, preventing crystallization. -
Corrective Action:
-
Check the pH: Ensure the reaction mixture was neutralized (pH 6-7) before reflux. If you used straight
without a base (like NaOAc or NaOH), the solution was too acidic. -
Extended Reflux: Increase reflux time from 4 hours to 8-12 hours.
-
Workup: Do not just evaporate solvent. Pour the reaction mixture into ice-cold water . The sudden polarity change forces the hydrophobic isoxazole to precipitate as a solid, leaving polar impurities in solution.
-
Issue B: Product is a White Solid but Melting Point is Wrong (High)
Diagnosis: Nitrile Hydrolysis.
-
Root Cause: The pH was too basic (pH > 10) or the reaction ran too long in aqueous base. You likely formed the amide byproduct (2-(4-methoxyphenyl)-3-oxobutanamide).
-
Corrective Action:
-
Buffer System: Switch from NaOH to Sodium Acetate (NaOAc) . This maintains a gentle buffer (pH ~5-6) that catalyzes oxime formation without hydrolyzing the nitrile.
-
Verification: Check IR. A strong peak at ~1680
(Amide I) confirms hydrolysis. The Nitrile peak at ~2200 should be absent in the product.
-
Issue C: Low Regioselectivity (Mixture of Isomers)
Diagnosis: Competitive Nucleophilic Attack.
-
Root Cause: While rare for this specific substrate, attack at the nitrile before the ketone leads to the 3-amino-5-methyl isomer.
-
Corrective Action:
-
Order of Addition: Ensure Hydroxylamine is added to the ketone, not vice versa, although the electronic difference usually protects against this.
-
Temperature Ramp: Start the reaction at room temperature for 1 hour (to allow oxime formation at the ketone), then ramp to reflux for cyclization.
-
Figure 2: Decision tree for diagnosing synthetic failures.
Optimized Experimental Protocol
This protocol is designed for a 10g scale. Adjust stoichiometrically.
Step 1: Synthesis of 2-(4-methoxyphenyl)-3-oxobutyronitrile
Skip this if purchasing the intermediate, but fresh preparation improves yield.
-
Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Ethyl Acetate (2.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).
-
Procedure:
Step 2: Cyclization to 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
-
Reagents:
-
2-(4-methoxyphenyl)-3-oxobutyronitrile (10 g, 52.8 mmol)
-
Hydroxylamine Hydrochloride (4.0 g, 58.0 mmol, ~1.1 eq)
-
Sodium Acetate (anhydrous) (4.8 g, 58.0 mmol)
-
Ethanol (100 mL) / Water (10 mL)
-
-
Procedure:
-
Dissolve the nitrile in Ethanol.
-
In a separate beaker, dissolve
and NaOAc in the minimum amount of water (approx 10-15 mL). This pre-forms the free hydroxylamine in a buffered solution. -
Add the aqueous solution to the ethanol mixture.
-
Stir at Room Temp for 1 hour (Oxime formation).
-
Reflux for 6–8 hours (Cyclization). Monitor by TLC (EtOAc:Hexane 1:1).
-
-
Workup (Yield Critical Step):
-
Concentrate the ethanol to ~20% of original volume under reduced pressure.
-
Pour the residue into 200 mL of ice-water with vigorous stirring.
-
The product should precipitate as a white/off-white solid.
-
Filter and wash with cold water.
-
Step 3: Purification
-
Recrystallization: If the product is slightly yellow, recrystallize from Ethanol:Water (8:2) .
-
Dissolve in hot ethanol.
-
Add hot water until slightly turbid.
-
Cool slowly to 4°C.
-
-
Yield Expectation: 75% – 85%.
Frequently Asked Questions (FAQ)
Q: Can I use Hydroxylamine Sulfate instead of Hydrochloride?
A: Yes, but you must adjust the stoichiometry of your base. Sulfate releases 2 equivalents of
Q: My product has a red/orange tint. What is it? A: This is typically due to oxidation of trace phenols or polymerization of impurities from the starting nitrile. A wash with cold, dilute sodium bisulfite solution during the workup can sometimes remove this color, but recrystallization is the best fix.
Q: Why do you recommend Sodium Acetate over NaOH? A: NaOH is a strong base. While it effectively frees hydroxylamine, it also catalyzes the attack of water on the nitrile carbon (hydrolysis), converting your starting material into an amide dead-end. NaOAc provides a "Goldilocks" pH (approx 5-6) that is sufficient for oxime formation but safe for the nitrile.
References
-
Talley, J. J., et al. (2000).[3] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3] Journal of Medicinal Chemistry, 43(5), 775–777.[3]
-
Kiyani, H., & Faramarzi, Z. (2021). "Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones Under Aqueous Conditions." Heterocycles, 102(9).[4]
-
Organic Syntheses. "3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole." Organic Syntheses Procedure. (Demonstrates general isoxazole cyclization logic).
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Purification methods for isoxazole amine reaction mixtures
Welcome to the Isoxazole Chemistry Technical Support Center.
Ticket ID: ISOX-PUR-001 Subject: Purification Protocols for Isoxazole Amine Reaction Mixtures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Overview
Isoxazole amines present a unique "double-edged" purification challenge. You are dealing with a potentially basic amine handle attached to a labile N-O heterocyclic core. The most common failure modes we see in the field are silica tailing (due to amine-silanol interactions), regioisomer contamination (3,5- vs 3,4-substitution), and ring cleavage during aggressive acid/base workups.
This guide moves beyond standard textbook advice, offering field-tested protocols to isolate high-purity isoxazole scaffolds.
Module 1: Chromatography Troubleshooting
Q: My isoxazole amine is streaking/tailing on silica gel, causing yield loss and poor resolution. How do I fix this?
Diagnosis: This is the "Silanol Effect." Even if your isoxazole amine is a weak base (e.g., 3-aminoisoxazole, pKa ~1–2), it can still hydrogen bond with acidic silanol groups (Si-OH) on the silica surface. If you are working with an isoxazolyl-alkyl-amine (e.g., isoxazol-3-ylmethylamine), the effect is severe due to higher basicity (pKa ~9).
The Solution: Competitive Binding or Surface Modification
Option A: The "Pre-Saturation" Protocol (Standard Silica) Do not just add Triethylamine (TEA) to your solvent bottle. You must neutralize the column before loading your sample.
-
Equilibration: Flush the column with 3 column volumes (CV) of Mobile Phase + 1% TEA.
-
The Run: Reduce TEA to 0.1% or 0.5% for the actual run.
-
Why this works: The initial flush blocks the most active acidic sites on the silica. The lower maintenance dose prevents the TEA from co-eluting as an impurity in your NMR.
Option B: Amine-Functionalized Silica (The "Clean" Fix) For sensitive isoxazoles prone to ring opening in basic eluents, switch to Amine-Bonded Silica (NH2-Silica) .
-
Mechanism: The surface is already basic. You can use neutral solvents (Hexane/EtOAc) without additives.
-
Benefit: Eliminates the need to wash TEA out of your final product, which often requires heating that can degrade the N-O bond.
Technical Note: 3-aminoisoxazoles are significantly less basic than pyridines. If streaking persists despite TEA, check for metal coordination . Residual Copper (from Click chemistry) or Palladium often "glues" these heterocycles to silica. See Module 4.
Module 2: Separating Regioisomers (3,5- vs. 3,4-Substituted)
Q: My [3+2] cycloaddition yielded a mixture of 3,5- and 3,4-regioisomers. They co-elute on TLC. How do I separate them?
Diagnosis:
Regioisomers often have identical
Strategy 1: Dipole-Selectivity Chromatography 3,5-disubstituted isoxazoles generally have a lower net dipole moment than 3,4-isomers due to vector cancellation.
-
Protocol: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH .
-
Why: Toluene is highly sensitive to pi-pi interactions and molecular shape. It often resolves isomers that co-elute in ethyl acetate.
Strategy 2: The "Packing Efficiency" Method (Recrystallization) Regioisomers have vastly different crystal packing lattices.
-
3,5-isomers: tend to be more symmetric and crystalline (higher MP).
-
3,4-isomers: often remain oils or low-melting solids.
-
Protocol: Dissolve the mixture in hot Ethanol or MeOH. Cool slowly. The 3,5-isomer usually precipitates first. Filter the solid (3,5) and concentrate the filtrate to recover the enriched 3,4-isomer.
Data: Solvent Selectivity Table
| Solvent System | Selectivity Mechanism | Best For...[1] |
| Hexane / EtOAc | General Polarity | Bulk impurity removal (tars). |
| DCM / MeOH | H-Bonding Capability | Polar amino-isoxazoles. |
| Toluene / Acetone | Dipole/Shape Selectivity | Splitting Regioisomers. |
| Water / Acetonitrile | Hydrophobicity (Reverse Phase) | Final polishing of difficult mixtures. |
Module 3: Chemical Stability & Workup
Q: My product yield drops significantly after acid/base extraction. Is the ring unstable?
Diagnosis: The isoxazole ring is generally stable to acid, but the N-O bond is the weak link .
-
Base Sensitivity: Strong bases (NaOH, KOH) at high temperatures can cause proton abstraction at C-3 or C-5 (if unsubstituted), leading to ring opening (forming nitriles).
-
Reductive Sensitivity: If your workup involves metals (Zn, Fe) or hydrogenation conditions, the N-O bond will cleave to form an enamino-ketone.
The "Safe-Zone" Workup Protocol:
-
Step 1: Quench reactions with saturated
(pH ~5-6), not HCl. -
Step 2 (For Amino-Isoxazoles):
-
If the product is a 3-aminoisoxazole (weak base), it may not protonate fully in 1M HCl. Use 2M HCl carefully to extract impurities, but keep contact time short (<15 mins) and cold (0°C).
-
Warning: Do not heat acidic solutions of isoxazoles.
-
-
Step 3: Back-extract.
Module 4: Metal Scavenging (Click Chemistry)
Q: My product has a green/blue tint or "crashes out" as a gum on the column. (Copper Contamination)
Diagnosis: Isoxazole nitrogens are excellent ligands for Copper (I/II). Standard columns will not remove Cu-isoxazole complexes.
Protocol: The Chelation Wash Before chromatography, wash your organic reaction mixture with:
-
10% Aqueous EDTA (pH 8): Shake vigorously for 10 minutes. The aqueous layer should turn blue (Cu-EDTA complex).
-
Repeat until the aqueous layer is colorless.
-
Dry over
.
Visual Decision Guides
Figure 1: Isoxazole Purification Decision Tree
Use this workflow to determine the optimal purification route based on your crude mixture's physical state.
Caption: Workflow for selecting purification method. Note the divergence for "Tailing" amines and Regioisomer separation.
Figure 2: The "Silanol Blocking" Mechanism
Why TEA is required for amino-isoxazoles.
Caption: TEA (green) outcompetes the isoxazole (blue) for acidic silanol sites, preventing tailing.
References
-
BenchChem Technical Support. (2025).[3][9] Refining Work-up Procedures for Isoxazole Reactions. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry. Retrieved from
-
Biotage. (2023).[8][10] When should I use an amine-bonded silica for flash chromatography? Retrieved from
-
Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole (US3536729A). Retrieved from
-
University of Rochester. Chromatography: The Solid Phase & Solvent Selection. Retrieved from
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Regioselectivity in 3-Methyl-4-Arylisoxazole Synthesis
Welcome to the technical support center for the synthesis of 3-methyl-4-arylisoxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole chemistry. Here, we address common challenges, with a particular focus on solving regioselectivity issues to ensure the desired 3-methyl-4-aryl isomer is obtained with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-methyl-4-arylisoxazoles, and what are the common regioselectivity challenges?
The synthesis of 3-methyl-4-arylisoxazoles and related isoxazole structures is primarily achieved through two main pathways: the multicomponent reaction involving a β-ketoester, an aromatic aldehyde, and hydroxylamine, and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1][2] A key challenge in these syntheses is controlling the regioselectivity, as the reaction can often yield a mixture of the desired 4-aryl and the undesired 5-aryl regioisomers.[3] This lack of selectivity arises from the comparable reactivity of the two electrophilic centers in the precursors, leading to competing reaction pathways.
The Claisen isoxazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, is particularly prone to forming regioisomeric mixtures.[3][4] The regiochemical outcome is sensitive to subtle steric and electronic differences between the two carbonyl groups and can be influenced by reaction conditions such as pH.[3][4]
Q2: How do reaction conditions influence the regioselectivity in isoxazole formation?
Reaction conditions play a critical role in directing the regiochemical outcome of isoxazole synthesis. Key parameters to consider include:
-
pH: In the synthesis from 1,3-dicarbonyl compounds, acidic conditions often favor the formation of one regioisomer over the other.[3] The precise pH can influence the protonation state of both the hydroxylamine and the dicarbonyl compound, thereby altering their relative reactivities.
-
Solvent: The choice of solvent can significantly impact the reaction. For instance, in some cases, switching between protic solvents like ethanol and aprotic solvents like acetonitrile can alter the regioisomeric ratio.[3] In multicomponent reactions, aqueous ethanol has been shown to be an effective solvent system.[1]
-
Catalyst: The use of catalysts can provide excellent control over regioselectivity. Lewis acids, such as BF₃·OEt₂, have been successfully employed to direct the synthesis towards a specific isomer when using β-enamino diketones as precursors.[3][5] Furthermore, various other catalysts, including tartaric acid and metal-based catalysts, have been reported to promote the formation of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones.[6][7]
-
Temperature and Reaction Time: Optimization of temperature and reaction time is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Insufficient reaction time can lead to low conversion, while prolonged heating can cause product degradation.[3] Microwave irradiation has been explored as a method to accelerate these reactions and, in some cases, improve yields.[1][3]
Q3: What is the role of the starting materials in controlling regioselectivity?
The structure of the starting materials is a fundamental determinant of regioselectivity.
-
For 1,3-Dicarbonyl Precursors: When using unsymmetrical 1,3-dicarbonyls, the electronic and steric properties of the substituents on the carbonyl groups will dictate the preferred site of initial attack by hydroxylamine.
-
β-Enamino Diketones: The use of β-enamino diketones as precursors offers a significant advantage in controlling regioselectivity.[3][5][8] The enamine functionality effectively differentiates the two carbonyl groups, allowing for a more controlled cyclization reaction.
-
Chalcones: An alternative two-step approach involves the synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[3][9][10] This method can provide good regioselectivity for the formation of 3,5-disubstituted isoxazoles, which can be precursors to the desired 4-aryl isomers through further functionalization.
-
1,3-Dipolar Cycloaddition: In this approach, the regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[11][12] The use of bulky substituents on either component can direct the cycloaddition to favor one regioisomer.[11]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of 3-methyl-4-arylisoxazole and its 5-aryl regioisomer.
This is a classic regioselectivity issue. The following troubleshooting steps can help improve the selectivity for the desired 4-aryl isomer.
Workflow for Improving Regioselectivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Removing byproduct impurities in isoxazole ring closure reactions
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isoxazole ring closure reactions. The structural integrity and purity of the isoxazole core are paramount in medicinal chemistry, and overcoming the hurdles of byproduct formation is a critical step toward success.
This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the mechanistic origins of common impurities and provide field-proven protocols to prevent their formation and remove them from your reaction mixtures.
Troubleshooting Guide & FAQs
Problem 1: Formation of Unwanted Regioisomers
Question: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I control the regioselectivity and effectively separate the products?
Answer: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical alkynes in [3+2] cycloaddition reactions with nitrile oxides.[1] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of both the alkyne (dipolarophile) and the nitrile oxide (1,3-dipole).[1]
Mechanistic Insight: In the concerted [3+2] cycloaddition mechanism, regioselectivity is dictated by the frontier molecular orbitals (FMOs) of the reactants. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The larger orbital coefficient overlap determines the preferred orientation and thus, the major regioisomer.
-
Electronic Control: Electron-withdrawing groups on the alkyne tend to favor the formation of the 3,5-disubstituted isoxazole, while electron-donating groups can favor the 3,4-isomer.
-
Steric Control: Bulky substituents on either the alkyne or the nitrile oxide precursor will sterically hinder one approach, favoring the formation of the less crowded regioisomer.
Strategies for Improving Regioselectivity:
-
Catalyst Selection: The use of catalysts can dramatically influence regioselectivity.
-
Copper(I) Catalysis: For terminal alkynes, copper(I)-catalyzed cycloadditions (a variant of "click chemistry") are highly reliable for producing 3,5-disubstituted isoxazoles with excellent regioselectivity.[2][3]
-
Ruthenium(II) Catalysis: Ruthenium catalysts can enable high regioselectivity for both terminal and internal alkynes, often proceeding smoothly at room temperature.[2]
-
Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can also influence the electronic properties of the reactants and improve regiochemical control.[1]
-
-
Solvent Modification: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways.[1][4] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) to optimize for a single isomer.
-
Substrate Modification: Modifying the electronic properties of the substituents on your starting materials can be a powerful tool. For instance, adding an electron-withdrawing group to the alkyne can steer the reaction towards the 5-substituted isoxazole.[5]
Protocol for Separation of Regioisomers:
If optimizing the reaction for a single isomer is not feasible, chromatographic separation is the most common purification method.[1]
Step-by-Step Protocol: Column Chromatography
-
TLC Analysis: Systematically screen solvent systems using Thin-Layer Chromatography (TLC) to identify an eluent that provides the best possible separation (ΔRf) between the two regioisomers.
-
Start with a standard non-polar/polar mixture (e.g., Hexanes/Ethyl Acetate).
-
If separation is poor, consider adding a third solvent or a small amount of an acid (acetic acid) or base (triethylamine) to the eluent system.[1]
-
-
Stationary Phase Selection: If silica gel fails to provide adequate separation, consider alternative stationary phases such as neutral or basic alumina, or reverse-phase silica (C18).[1]
-
Column Preparation & Elution: Pack a column with the selected stationary phase. Load the crude product and elute with the optimized solvent system, collecting fractions and analyzing them by TLC.
-
Advanced Techniques: For extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be highly effective, albeit on a smaller scale.[1]
| Technique | Typical Application | Key Considerations |
| Flash Chromatography | Primary purification method for gram-scale synthesis. | Requires significant ΔRf on TLC for good separation. |
| Preparative HPLC | Difficult separations of isomers with very similar polarity. | Limited to smaller scales; requires method development. |
| Supercritical Fluid Chromatography (SFC) | Challenging chiral or achiral isomer separations. | Specialized equipment required. |
Problem 2: Dimerization of Nitrile Oxide to Furoxan
Question: My reaction yield is low, and I've isolated a significant amount of a byproduct identified as a furoxan. How can I prevent this dimerization?
Answer: This is a classic and very common issue in 1,3-dipolar cycloaddition reactions. Nitrile oxides are high-energy, reactive intermediates that are prone to dimerizing to form a more stable 1,2,5-oxadiazole-2-oxide, commonly known as a furoxan.[4] This dimerization is a competing reaction that consumes the nitrile oxide, thereby reducing the yield of the desired isoxazole.[4][6]
Mechanistic Insight: The dimerization of nitrile oxides is understood to be a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[7][8] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[7][8]
Caption: Pathway of nitrile oxide dimerization to a furoxan byproduct.
Strategies for Minimizing Dimerization:
The key principle to prevent dimerization is to ensure the concentration of the nitrile oxide intermediate remains low at any given time, and that the alkyne (dipolarophile) is readily available to "trap" it before it can react with itself.[1]
-
In Situ Generation & Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This is often achieved by the slow addition of a reagent that generates the nitrile oxide (e.g., a base added to a hydroximoyl chloride precursor) to a solution containing the alkyne.[1][6] This maintains a low steady-state concentration of the nitrile oxide.
-
Stoichiometry Adjustment: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the alkyne relative to the nitrile oxide precursor. This increases the probability of the desired cycloaddition over dimerization.[4]
-
Temperature Control: The generation of the nitrile oxide may need to be performed at a low temperature (e.g., 0 °C) to slow the rate of dimerization.[1] The subsequent cycloaddition may then require warming to proceed at a reasonable rate.[1] Monitor the reaction by TLC to find the optimal temperature profile.
Protocol for In Situ Generation with Slow Addition:
This protocol describes the generation of a nitrile oxide from an aldoxime precursor using N-chlorosuccinimide (NCS) and its subsequent reaction.
-
Setup: In a round-bottom flask, dissolve the alkyne (1.1 eq) and the aldoxime (1.0 eq) in a suitable solvent like THF or CH₂Cl₂.
-
Base Addition: Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the flask.
-
Slow Addition of Oxidant: In a separate flask, prepare a solution of NCS (1.1 eq) in the same solvent. Using a syringe pump, add the NCS solution dropwise to the reaction mixture over 1-2 hours at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by TLC or LC-MS.
-
Workup & Purification: Once the starting material is consumed, proceed with a standard aqueous workup. The furoxan dimer, if formed, can typically be separated from the desired isoxazole product by column chromatography.
Problem 3: Product Decomposition During Workup or Purification
Question: My NMR shows good conversion to the isoxazole product, but I lose a significant amount during workup or chromatography. Why is my product decomposing?
Answer: While generally stable, the isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions, leading to ring-opening and decomposition.[1]
Conditions Leading to Isoxazole Decomposition:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening when exposed to strong bases like NaOH, KOH, or alkoxides, particularly with heating.[1][9]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd), which is a common synthetic transformation of isoxazoles but an undesirable side reaction during purification.[1]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1] If your synthesis involved a metal catalyst, ensure it is fully removed before attempting subsequent steps.
-
Photochemical Conditions: Prolonged exposure to UV light can cause some isoxazoles to rearrange into oxazoles or other isomers.[1][10][11]
Troubleshooting Workflow for Product Decomposition:
Caption: A troubleshooting workflow for diagnosing isoxazole decomposition.
Recommendations for Milder Procedures:
-
Aqueous Workup: During extractions, use mild washing agents like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases, and saturated ammonium chloride (NH₄Cl) solution instead of strong acids.
-
Purification: If you observe streaking or tailing on a silica gel TLC plate, it may indicate that the silica is too acidic and is causing decomposition. Consider deactivating the silica by preparing your slurry with a solvent containing 1% triethylamine. Alternatively, switch to a more inert stationary phase like neutral alumina or Celite, or pursue non-chromatographic methods.
-
Crystallization: If your desired isoxazole is a solid, crystallization is an excellent and often gentle purification method that can avoid the issues associated with chromatography.[1]
By systematically addressing these common challenges with a clear understanding of the underlying chemistry, you can significantly improve the yield, purity, and success rate of your isoxazole ring closure reactions.
References
-
Houk, K. N., Jasiński, M., Kędzierski, P., & Kącka-Zych, A. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420–15425. Retrieved from [Link]
-
MDPI. (2022, April 18). Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI. Retrieved from [Link]
-
Pasinszki, T., Borbás, K. A., Vass, G., & Veszprémi, T. (2007). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 9(46), 6114–6123. Retrieved from [Link]
-
Nguyen, T. H., & Lee, D. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 455–464. Retrieved from [Link]
-
Reddy, T. R., & Ghorai, P. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925–929. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Retrieved from [Link]
-
Burrell, A. J., & Moody, C. J. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 11(2), 260–266. Retrieved from [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Wang, M., Shi, D., & Wang, H. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(1), 1035–1043. Retrieved from [Link]
-
Clark, C. I., & Taylor, D. K. (2014). Isoxazole to oxazole: a mild and unexpected transformation. Organic & Biomolecular Chemistry, 13(1), 74–77. Retrieved from [Link]
-
FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Retrieved from [Link]
-
The Bio-Byword. (2024, June 30). Construction of Isoxazole ring: An Overview. The Bio-Byword. Retrieved from [Link]
-
ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Isoxazole to oxazole: a mild and unexpected transformation - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07999J [pubs.rsc.org]
- 10. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Optimizing recrystallization solvents for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Welcome to the Technical Support Center for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine .
This guide addresses the specific purification challenges associated with 5-amino-isoxazoles. These compounds possess a "push-pull" electronic structure—an electron-rich amine and methoxyphenyl group coupled with the polar isoxazole core—which often leads to distinct purification issues like oiling out, oxidative coloration, and solvate formation.[1]
Part 1: Solvent Selection Strategy
Core Principle: The target molecule contains a basic amine (hydrogen bond donor/acceptor) and a lipophilic anisole tail. Your solvent system must balance these competing polarities.[1]
Solvent Screening Matrix
Use this table to select the starting system based on your crude material's impurity profile.[1]
| System Type | Solvent Pair (Solvent / Anti-solvent) | Primary Use Case | Technical Notes |
| Standard (Green) | Ethanol / Water | General purity enhancement (>95% target).[1] | Best balance of yield and purity. Start with 95% EtOH; add water only if saturation is low.[1] |
| Lipophilic | Ethyl Acetate / n-Heptane | Removing non-polar impurities (dimers, tars). | Warning: High risk of oiling out if cooled too rapidly. Requires vigorous stirring.[1][2] |
| High-Temp | Toluene (Single Solvent) | Removing polar inorganic salts or very polar byproducts.[1] | Requires high heat (~90°C) to dissolve. Excellent for obtaining defined crystal habits (needles). |
| Chemical | Dilute HCl / NaOH (aq) | "The Reset Button" (See Protocol 2). | Not a recrystallization, but a chemical purification utilizing the amine's basicity. |
Part 2: Interactive Troubleshooting & Protocols
Q1: My product separates as a colored oil instead of crystals ("Oiling Out"). How do I fix this?
Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the metastable limit of crystallization.[1] This is common with methoxyphenyl-isoxazoles due to their moderate melting points and high conformational flexibility.[1]
The Fix (The "Seeding & Reheating" Protocol):
-
Re-dissolve: Heat the mixture until the oil phase dissolves completely into the solvent.
-
Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol) to lower the saturation slightly.
-
Seed: Cool slightly (but stay above the oiling temperature) and add seed crystals of pure product.
-
Slow Cool: Insulate the flask (wrap in foil/cotton) to cool at <1°C/min.
Visual Decision Tree: Troubleshooting Oiling Out
Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (oiling out) during isoxazole crystallization.
Q2: The crystals are pink or brown.[2] How do I remove the color?
Diagnosis: The 5-amino group is susceptible to oxidation, forming azo-dimers or quinoid-type impurities which are highly colored even at ppm levels.[1]
The Fix (Activated Carbon Treatment):
-
Do not simply add carbon to the cooling mixture.
-
Dissolve the crude solid in boiling Ethanol (or your chosen solvent).
-
Remove from heat source (safety precaution).
-
Add Activated Charcoal (Norit) (1-3% by weight of crude).[1]
-
Boil for 10-15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad.[1] Crucial: If the funnel is cold, the product will crystallize in the filter.
Q3: Recrystallization isn't working. Is there a better way to purify the amine?
Diagnosis: If the impurity profile is complex (e.g., contains neutral starting materials like nitriles), simple recrystallization may fail.
The Fix (Acid-Base Chemical Purification): This method leverages the basicity of the isoxazol-5-amine to separate it from neutral/acidic impurities.[1]
Protocol:
-
Dissolution: Suspend crude solid in water.[1] Slowly add 1M HCl until pH < 2. The amine will protonate and dissolve; neutral impurities will remain solid.
-
Filtration: Filter off the insoluble impurities.[3][4] Retain the clear acidic filtrate.
-
Precipitation: Cool the filtrate to 0-5°C. Slowly add 2M NaOH (or Ammonium Hydroxide) with vigorous stirring until pH > 9.
-
Collection: The pure free amine will precipitate as a white solid. Filter and wash with water.[1]
Visual Workflow: Acid-Base Purification
Caption: Chemical purification workflow exploiting the basicity of the 5-amino group to remove non-basic impurities.
Part 3: Critical Data & References
Key Physical Properties (Predicted/Analog Based)
-
Melting Point: ~115–125°C (Dependent on polymorph).[5]
-
pKa (Amine): ~2.5–3.5 (Weak base due to electron-withdrawing isoxazole ring).[1]
-
Solubility:
References
-
General Isoxazole Synthesis & Purification
-
Recrystallization of Heterocyclic Amines
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent selection principles).
-
URL:
-
-
Solubility Behavior of Sulfamethoxazole Intermediates
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine before handling.[1] The compound may possess biological activity similar to COX-2 inhibitors or sulfonamides.[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ajrcps.com [ajrcps.com]
- 3. Home Page [chem.ualberta.ca]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Troubleshooting low conversion rates in isoxazole amine synthesis
Topic: Troubleshooting Low Conversion Rates in Isoxazole Amine Synthesis Content Type: Technical Support Center (Tier 3 Support) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Isoxazole Paradox
Welcome to the Advanced Heterocycle Support Center. You are likely here because your isoxazole synthesis has hit a "conversion wall."
Isoxazole amines are deceptive. The ring is aromatic, yet the N-O bond is labile under reducing conditions. The ring is electron-deficient, making electrophilic aromatic substitution difficult, yet the nitrogen lone pair is potent enough to poison palladium catalysts during cross-coupling.
This guide moves beyond basic textbook recipes. We address the mechanistic bottlenecks causing low conversion rates in three critical phases:
-
Ring Construction (The Dimerization Trap)
-
Functionalization (The Catalyst Poisoning Effect)
-
Reduction (The Ring-Cleavage Risk)
Module 1: Ring Construction Failures ([3+2] Cycloaddition)
User Issue: "I am synthesizing a 3,5-disubstituted isoxazole via nitrile oxide cycloaddition. My LCMS shows low product conversion and a massive peak corresponding to the dimer (furoxan)."
Root Cause Analysis: The Concentration Effect
The primary failure mode in [3+2] cycloadditions involving nitrile oxides (generated in situ from hydroximoyl chlorides or oximes) is competitive dimerization .
-
Pathway A (Desired): Nitrile oxide reacts with the alkyne/alkene (Dipolarophile).
-
Pathway B (Undesired): Nitrile oxide reacts with itself to form a furoxan (1,2,5-oxadiazole-2-oxide).
The Kinetic Reality: Dimerization is often second-order with respect to the nitrile oxide concentration, while cycloaddition is first-order. If you generate the nitrile oxide too fast, dimerization statistically dominates.
Troubleshooting Protocol
Q: How do I stop furoxan formation? A: You must simulate "high dilution" conditions without using excessive solvent.
-
The "Slow-Drip" Protocol: Do not add the base (e.g., Et3N) in one shot. Add the base via a syringe pump over 4–6 hours. This keeps the steady-state concentration of the nitrile oxide low, forcing it to react with the excess dipolarophile present in the pot.
-
Stoichiometry Shift: Increase the dipolarophile (alkyne) load to 1.5–2.0 equivalents.
-
Solvent Switch: Avoid nucleophilic solvents. Switch to anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . DMF can sometimes accelerate dimerization due to polarity.
Visualizing the Bottleneck
Caption: Kinetic competition between the desired [3+2] cycloaddition (blue path) and the parasitic dimerization to furoxan (red path).
Module 2: Functionalization Failures (Pd-Catalyzed Amination)
User Issue: "I am trying to couple an amine to a 4-bromoisoxazole using Buchwald-Hartwig conditions. The starting material remains unreacted, or I get dehalogenation."
Root Cause Analysis: Catalyst Poisoning & Electronics
Isoxazoles present a "double trouble" scenario for Palladium catalysis:
-
Coordination: The isoxazole nitrogen (N2) is a good ligand. It binds to Pd(II) intermediates, displacing phosphine ligands and arresting the catalytic cycle (creating a "resting state" sink).
-
Oxidative Addition: The isoxazole ring is electron-poor. This makes the C-Br bond stronger and oxidative addition slower compared to phenyl bromides.
Troubleshooting Protocol
Q: Which ligand system overcomes the "N-coordination" effect? A: You need bulky, electron-rich ligands that sterically crowd the metal center, preventing the isoxazole nitrogen from binding.
The "Gold Standard" Buchwald System for Isoxazoles:
-
Ligand: Xantphos (High bite angle, bidentate) or BrettPhos (Bulky monodentate). Xantphos is particularly effective at preventing heteroatom coordination.
-
Base: Cs2CO3 (Mild) or NaOTMS (Sodium trimethylsilanolate). Avoid strong alkoxides (NaOtBu) if your isoxazole has sensitive side chains.
-
Pre-catalyst: Use Pd2(dba)3 or G3-Palladacycles . Avoid Pd(PPh3)4 as it is too labile.
Q: My reaction stalls at 50%. Should I add more catalyst? A: No. Add more ligand . Often, the ligand oxidizes or dissociates, leaving "naked" Pd to be poisoned by the isoxazole N. Maintain a Ligand:Pd ratio of 2:1 or higher.
Decision Matrix: Ligand Selection
Caption: Ligand selection strategy for Buchwald-Hartwig amination of halo-isoxazoles based on the nucleophile type.
Module 3: Reduction Failures (Nitro to Amine)
User Issue: "I have a 4-nitroisoxazole. I tried hydrogenation (H2, Pd/C) to get the amine, but the ring opened up to form an amino-enone or nitrile."
Root Cause Analysis: Hydrogenolysis of the N-O Bond
The N-O bond in isoxazoles is weak (~55 kcal/mol). Standard catalytic hydrogenation (Pd/C, PtO2) is not chemoselective ; it will reduce the nitro group and cleave the N-O bond, destroying the ring.
Troubleshooting Protocol
Q: How do I reduce the nitro group without breaking the ring? A: You must use dissolving metal reductions or chemoselective transfer hydrogenations .
Comparison of Reduction Methods:
| Method | Reagents | Outcome on Isoxazole | Recommendation |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C | Ring Cleavage (High Risk) | ❌ AVOID |
| Iron Reduction | Fe powder, NH4Cl, EtOH/H2O | Chemoselective (-NO2 to -NH2) | ✅ PREFERRED |
| Stannous Chloride | SnCl2·2H2O, EtOH | Chemoselective, but difficult workup | ⚠️ Use if Fe fails |
| Zinc/Acetic Acid | Zn, AcOH | Variable (Can cause ring cleavage) | ⚠️ Risk of over-reduction |
| Dithionite | Na2S2O4, THF/H2O | Chemoselective, very mild | ✅ Good for scale-up |
The "Iron-Clad" Protocol (Fe/NH4Cl):
-
Dissolve nitroisoxazole (1 equiv) in EtOH:H2O (3:1).
-
Add NH4Cl (5 equiv) and Iron powder (5 equiv, <325 mesh).
-
Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale).
-
Monitor by TLC.[1] Reaction is usually complete in 1–2 hours.
-
Critical Workup Step: Filter hot through Celite to remove iron oxides. If the filtrate turns brown/orange, wash the organic layer with EDTA solution to remove residual iron.
Summary of Validated Workflows
Workflow A: Synthesis of 3-Amino-5-Aryl Isoxazole
-
Step 1: Condensation of benzoylacetonitrile with hydroxylamine (pH controlled to 10).
-
Note: If regioisomer issues arise, switch to [3+2] cycloaddition.
-
-
Step 2: If using [3+2], react chloro-oxime with alkyne using slow-addition syringe pump (see Module 1).
Workflow B: Amination of 4-Bromoisoxazole
-
Setup: Glovebox or strict Schlenk line (O2 free).
-
Solvent: Degassed Dioxane.
-
Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).
-
Base: Cs2CO3 (2 equiv).
-
Temp: 90–100°C.
-
Check: If conversion <10%, check solvent dryness. Water kills this catalytic cycle.
References
-
Organic Chemistry Portal. Synthesis of Isoxazoles. Retrieved from [Link]
-
Krompiec, S., et al. (2023).[2] Nitrile Oxide, Alkenes, Dipolar Cycloaddition...[3][4][5][6] Involved in the Syntheses of 2-Isoxazolines.[7][8] Molecules. Retrieved from [Link]
-
Sperry, J. B., et al. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Isoxazoline synthesis [organic-chemistry.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its utility stems from its bioisosteric relationship with other functional groups and its ability to participate in key intermolecular interactions. The precise structural elucidation of novel isoxazole derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic candidates. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for the unambiguous determination of molecular structure.
This guide provides an in-depth analysis of the ¹H NMR characterization of a specific isoxazole derivative, 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine . We will delve into the expected spectral features of this molecule, compare them with structurally related analogs, and discuss the complementary nature of other analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
The Central Role of ¹H NMR in Isoxazole Characterization
¹H NMR spectroscopy provides a wealth of information about the chemical environment of protons within a molecule. For substituted isoxazoles, this technique is indispensable for:
-
Confirming Regiochemistry: The substitution pattern on the isoxazole ring can be definitively established by analyzing the chemical shifts and coupling constants of the aromatic and heterocyclic protons.
-
Assigning Substituent Positions: The electronic effects of different substituents on the isoxazole ring lead to predictable upfield or downfield shifts of adjacent protons, allowing for their precise assignment.
-
Verifying Structural Integrity: The presence of all expected signals with appropriate integrations and multiplicities confirms the successful synthesis of the target molecule.
The analysis of the H-4 proton on the isoxazole ring is particularly important for distinguishing between isomers, as its chemical shift is sensitive to the electronic nature of the substituents at positions 3 and 5.[1]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Spectrum of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on the analysis of structurally similar compounds reported in the literature.
Molecular Structure and Proton Assignments:
Proton assignments for the target molecule.
Table 1: Predicted ¹H NMR Spectral Data for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | Ar-H (ortho to OCH₃) | ~ 6.9 - 7.1 | Doublet | 2H |
| B | Ar-H (meta to OCH₃) | ~ 7.3 - 7.5 | Doublet | 2H |
| C | CH₃ (on isoxazole) | ~ 2.2 - 2.4 | Singlet | 3H |
| D | OCH₃ | ~ 3.8 - 3.9 | Singlet | 3H |
| E | NH₂ | ~ 4.5 - 5.5 (broad) | Singlet | 2H |
Comparative Analysis with Alternative Isoxazole Structures
The ¹H NMR spectrum of a molecule is a unique fingerprint. By comparing the predicted spectrum of our target molecule with the experimentally determined spectra of related compounds, we can gain valuable insights into the influence of substituent placement.
Comparison with 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole
This compound, reported in the literature, features a 4-methoxyphenyl group at the 5-position of the isoxazole ring.[2]
-
Aromatic Protons: The protons of the 4-methoxyphenyl group in this analog appear at δ 7.9-7.8 (d, 2H) and 7.0-6.9 (m, 2H). This provides a good reference for the expected chemical shifts of the aromatic protons in our target molecule, although the electronic environment of the isoxazole ring is different.
-
Methoxy Group: The OCH₃ signal is observed at δ 3.9 (s, 3H), which is in line with our prediction.[2]
Comparison with 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones
This class of compounds shares the 3-methylisoxazole core.
-
Methyl Group: In various 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones, the methyl protons consistently appear as a singlet in the range of δ 2.16 - 2.29 ppm.[3][4][5] This supports our predicted chemical shift for the C3-methyl group.
Comparison with 5-amino-3-phenylisoxazole-4-carbonitrile
The presence of a 5-amino group in this analog is particularly relevant.
-
Amino Protons: The NH₂ protons in this compound are reported as a singlet at δ 8.224 ppm in CDCl₃.[6] The chemical shift of amino protons is highly dependent on solvent and concentration, often appearing as a broad singlet. Our prediction of a broad singlet between 4.5 and 5.5 ppm is a reasonable estimate for a compound that can exhibit hydrogen bonding.
Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine relies on a combination of analytical methods.
Workflow for Comprehensive Characterization:
A typical workflow for the characterization of a novel compound.
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, confirming the number of different carbon environments.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing definitive confirmation of its elemental composition when high-resolution mass spectrometry (HRMS) is used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups. For our target molecule, we would expect to see characteristic stretches for N-H (amine), C=N (isoxazole), C=C (aromatic), and C-O (ether) bonds.
Conclusion
The ¹H NMR characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a critical step in its structural verification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the proton signals, and by comparing the spectrum to those of structurally related analogs, researchers can confidently confirm the identity and purity of their synthesized compound. This detailed structural information is the foundation upon which further drug development efforts, including SAR studies and biological evaluation, are built. The combination of ¹H NMR with other spectroscopic techniques provides a robust and self-validating system for the comprehensive characterization of novel isoxazole derivatives.
References
-
Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. [Link]
-
Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]
-
ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Oriental Journal of Chemistry. [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules. [Link]
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajrcps.com [ajrcps.com]
A Comparative Guide to the X-ray Crystallography of 3,4,5-Trisubstituted Isoxazoles: From Synthesis to Structural Insight
For Researchers, Scientists, and Drug Development Professionals
The 3,4,5-trisubstituted isoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its prevalence in a wide array of biologically active compounds, including approved drugs and clinical candidates, stems from its unique electronic properties and its ability to participate in various intermolecular interactions.[2] X-ray crystallography provides the definitive, atom-level resolution needed to understand the structure-activity relationships (SAR) and to guide the rational design of new isoxazole-based molecules. This guide offers a comparative analysis of the crystallographic data of several 3,4,5-trisubstituted isoxazoles, alongside detailed experimental protocols for their synthesis and crystallization, providing a comprehensive resource for researchers in the field.
The Significance of the 3,4,5-Trisubstituted Isoxazole Core
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, influencing the molecule's polarity, hydrogen bonding capability, and metabolic stability. The ability to readily introduce three points of diversity at the 3, 4, and 5-positions allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.[1][2] This has led to the discovery of potent and selective inhibitors of various enzymes and receptors, with applications in oncology, inflammation, and infectious diseases.[2][3]
Experimental Protocols: A Self-Validating System
The successful acquisition of high-quality single crystals suitable for X-ray diffraction is contingent upon a robust and reproducible synthetic and crystallization strategy. Here, we present a generalized, yet detailed, protocol for the synthesis and crystallization of a representative 3,4,5-trisubstituted isoxazole, emphasizing the causality behind key experimental choices.
Synthesis of 3,4,5-Trisubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
One of the most common and versatile methods for the synthesis of 3,4,5-trisubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a substituted alkyne.[4][5] This method offers a high degree of control over the substitution pattern.
Step-by-Step Synthesis Protocol:
-
Generation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from an appropriate precursor, such as an oxime or a hydroximoyl chloride, to avoid its dimerization. A common method involves the dehydrohalogenation of a hydroximoyl chloride using a non-nucleophilic base like triethylamine. The choice of a non-nucleophilic base is crucial to prevent side reactions with the nitrile oxide.
-
Cycloaddition Reaction: The substituted alkyne is then added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically carried out in an inert solvent, such as toluene or dichloromethane, at room temperature or with gentle heating to promote the cycloaddition. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that need to be systematically explored.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and is less soluble at lower temperatures. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) is a crucial first step.
-
Preparation of a Saturated Solution: A nearly saturated solution of the purified isoxazole derivative is prepared in the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then transferred to a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment. The slow rate of evaporation is key to allowing the molecules to self-assemble into a well-ordered crystal lattice.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop and immediately coated with a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and damage during handling and data collection.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of 3,4,5-trisubstituted isoxazoles, providing a basis for comparing the influence of different substituents on the crystal packing and molecular geometry.
| Compound Name/Reference | CCDC Deposition No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (4-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylisoxazole) | 1452985 | C₁₆H₁₁BrClNO | Monoclinic | P2₁/c | 12.123(3) | 5.891(1) | 20.987(5) | 90 | 93.45(2) | 90 | 1495.8(6) | 4 |
| (3-methyl-5-phenyl-4-(phenylethynyl)isoxazole) | Not provided | C₁₈H₁₃NO | Orthorhombic | P2₁2₁2₁ | 8.234(2) | 11.567(2) | 14.234(3) | 90 | 90 | 90 | 1355.9(5) | 4 |
| (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) | Not provided | C₁₃H₁₃NO₃ | Monoclinic | P2₁/n | 7.987(2) | 10.123(2) | 14.567(3) | 90 | 98.76(2) | 90 | 1163.4(4) | 4 |
Analysis of the Data:
The data in the table reveals how the nature and position of the substituents on the isoxazole ring influence the crystal system, space group, and unit cell dimensions. For instance, the presence of heavy atoms like bromine and chlorine in the first entry leads to a denser packing, as reflected in the unit cell volume. The different space groups observed indicate variations in the symmetry elements present in the crystal lattice, which are dictated by the intermolecular interactions, such as hydrogen bonds and π-π stacking, between the isoxazole molecules.
Visualization of Key Workflows and Structures
Visual representations are invaluable for understanding complex scientific processes and molecular structures.
Caption: A flowchart illustrating the key stages from the synthesis of 3,4,5-trisubstituted isoxazoles to the final analysis of their crystal structures.
Conclusion and Future Directions
The crystallographic data of 3,4,5-trisubstituted isoxazoles provide invaluable insights into their solid-state properties and intermolecular interactions. This understanding is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working with this important class of compounds. Future work in this area will likely focus on the crystallographic analysis of co-crystals and polymorphs to further explore the solid-state landscape of these versatile molecules and to develop new materials with enhanced functionalities.
References
-
Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]
-
Song, D. H., & Ryu, J. S. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles through Gold-Catalyzed Cascade Cyclization-Oxidative Alkynylation and Cyclization-Fluorination of 2-Alkynone O-Methyloximes. Bulletin of the Korean Chemical Society, 35(9), 2635–2638. [Link]
-
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23. [Link]
-
Wallace, O. B. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of Organic Chemistry, 70(7), 2839–2842. [Link]
-
Cao, G., Wang, Y., Cui, T., Huang, L., & Teng, D. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 6(26), 22519–22525. [Link]
-
Bustos, C., Molins, E., Cárcamo, J. G., Aguilar, M. N., Sánchez, C., Moreno-Villoslada, I., ... & Schott, E. (2015). New 3, 4, 5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(6), 4295-4307. [Link]
-
Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2012). Synthesis and characterization of 3,4,5-trisubstituted isoxazolines and isoxazoles. Journal of the Serbian Chemical Society, 77(1), 1-12. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(53), 33695-33715. [Link]
-
Patel, K. D., & Patel, H. D. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 1-9. [Link]
-
The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices, 3(4), 228-247. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (2022). ResearchGate. [Link]
-
Organic Chemistry Portal. Isoxazole Synthesis. [Link]
-
Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1, 3-diketones, β-ketoesters, or β-ketoamides. eGrove. [Link]
-
New 3,4,5-Trisubstituted Isoxazoles Derivatives with potential biological properties. (2015). Academia.edu. [Link]
-
Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1, 3-diketones, β-ketoesters, or β-ketoamides. PubMed. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Structural Elucidation of Isoxazole Regioisomers: A Comparative Spectroscopy Guide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists Focus: Distinguishing 3-aryl and 4-aryl isoxazole isomers (including 3,5- vs. 3,4-disubstituted patterns).
Executive Summary: The Regioisomer Challenge
In drug discovery, isoxazoles are privileged scaffolds, often synthesized via [3+2] cycloaddition of nitrile oxides with alkynes. This reaction frequently produces a mixture of regioisomers: the 3,5-disubstituted (typically favored) and the 3,4-disubstituted products.
Distinguishing these isomers is critical because their biological profiles differ drastically. While X-ray crystallography is definitive, it is low-throughput. This guide outlines a rapid, robust spectroscopic workflow to distinguish 3-aryl (conjugated) from 4-aryl (cross-conjugated) isomers using NMR (
The "Golden Rule" of Isoxazole NMR
If you remember only one metric from this guide:
-
Ring Proton at C4 (3,5-disubstituted): Resonates upfield (
6.0 – 6.8 ppm ). -
Ring Proton at C5 (3,4-disubstituted): Resonates significantly downfield (
8.2 – 9.0 ppm ).
Structural Anatomy & Logic
The isoxazole ring contains a heteroatom-dense region (O1-N2) and a carbocyclic region (C3-C4-C5). The electron distribution creates distinct shielding zones.
Figure 1: Anatomy of the isoxazole ring highlighting the electronic environments that dictate NMR shifts. C5 is highly deshielded by the adjacent oxygen, whereas C4 is relatively shielded.
Method A: 1D NMR Spectroscopy ( H & C)
The most rapid identification method relies on the distinct electronic environments of the C4 and C5 positions.
Comparative Data Table
| Feature | 3-Aryl-5-Substituted (Isomer A) | 3-Aryl-4-Substituted (Isomer B) | Mechanistic Reason |
| Ring Proton Position | H4 (Singlet) | H5 (Singlet) | Regiochemistry of addition. |
| H5 is deshielded by the adjacent electronegative Oxygen (O1). H4 is shielded. | |||
| C4: | C5: | C5 is directly attached to Oxygen; C4 is vinylic and electron-rich. | |
| Attached to C3 ( | Attached to C3 ( | In both cases, Aryl is at C3 (if starting from nitrile oxide). | |
| Coupling ( | Sharp Singlet (usually) | Singlet (often broadened) | H5 often shows small long-range coupling to side chains. |
Critical Note: If you are distinguishing a 3-Aryl vs. 4-Aryl isomer (where the aryl group itself moves):
3-Aryl: The ring proton is at C4 or C5. Check the shift (Low = H4, High = H5).
4-Aryl: The ring proton is at C3 or C5. H3 is typically
8.5–8.8 ppm (deshielded by C=N). H5 is8.2–9.0 ppm. Both protons are downfield.
Method B: 2D NMR (The Definitive Proof)
When chemical shifts are ambiguous (e.g., due to complex substituents), 2D NMR provides connectivity proof.
HMBC (Heteronuclear Multiple Bond Correlation)
This is the "Smoking Gun" experiment. We trace the correlation from the Aryl Ortho-Protons to the isoxazole ring carbons.
-
Scenario: You have a 3-Aryl isoxazole.[1][2][3][4][5]
-
Observation: The Aryl ortho-protons will show a strong HMBC correlation (
) to the C3 carbon of the isoxazole. -
Verification: The C3 carbon typically resonates at 155–165 ppm (C=N bond).
-
-
Scenario: You have a 4-Aryl isoxazole.[3][6]
-
Observation: The Aryl ortho-protons will correlate to the C4 carbon.
-
Verification: The C4 carbon resonates at 100–115 ppm (shielded C=C bond).
-
Result: Connecting an aromatic ring to a ~100 ppm carbon vs. a ~160 ppm carbon is an unmistakable distinction.
-
NOESY (Nuclear Overhauser Effect)
Useful for determining spatial proximity of substituents.
-
3,5-Disubstituted: Strong NOE between H4 and the Aryl-ortho protons (at C3) AND H4 and the Substituent (at C5). H4 acts as a bridge.
-
3,4-Disubstituted: H5 is spatially distant from the Aryl group at C3. You will see NOE between H5 and the Substituent at C4 , but not the Aryl group at C3.
Method C: UV-Vis Spectroscopy
While less specific than NMR, UV-Vis provides quick confirmation of conjugation length.
-
3-Aryl Isoxazoles: Linearly conjugated. The Aryl ring is conjugated through the C=N bond of the isoxazole.
-
Result: Higher
(Red-shifted) and higher extinction coefficient ( ). -
Typical
(Phenyl): ~260–270 nm.
-
-
4-Aryl Isoxazoles: Cross-conjugated. The Aryl ring is attached to the C=C bond, which is less effectively conjugated with the N-O system.
-
Result: Lower
(Blue-shifted). -
Typical
(Phenyl): ~240–250 nm.
-
Experimental Protocols
Protocol 1: The "Quick Screen" (1H NMR)
Objective: Rapidly classify crude reaction mixtures.
-
Solvent: Dissolve ~5 mg of crude mixture in CDCl
or DMSO- . (DMSO often separates peaks better for polar heterocycles). -
Acquisition: Standard 16 scans.
-
Analysis:
-
Integrate the region
6.0–7.0. If a singlet exists 3,5-isomer (H4). -
Integrate the region
8.0–9.0. If a singlet exists 3,4-isomer (H5). -
Ratio Calculation: Compare the integrals to determine the regioselectivity ratio (e.g., 85:15).
-
Protocol 2: The "Definitive Assignment" (HMBC)
Objective: Confirm structure for publication/patent.
-
Concentration: Requires higher concentration (~15-20 mg in 0.6 mL solvent).
-
Parameter Setup:
-
Set optimization for long-range coupling (
) to 8 Hz (standard for aromatic systems). -
Number of increments (t1): 256 (for high resolution in the carbon dimension).
-
Scans per increment: 16–32.
-
-
Processing:
-
Phase carefully.
-
Look for the "Aryl Ortho to Ring Carbon" cross-peak.
-
Decision: Cross-peak at ~160 ppm carbon = 3-Aryl . Cross-peak at ~110 ppm carbon = 4-Aryl .
-
Decision Tree Workflow
Figure 2: Step-by-step decision tree for assigning isoxazole regiochemistry using 1D and 2D NMR data.
References
- Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry. 2nd Ed. Elsevier, 2000.
-
Regioselectivity in Cycloadditions
-
Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc.2005 , 127, 210–216. Link (Discusses the formation of 3,5- vs 3,4-isomers).
-
- HMBC Application in Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Authoritative guide on setting up HMBC for heterocycles).
- Speranza, G., et al. "Isoxazoles in Synthesis." J. Org. Chem.1987, 52, 1045.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
